Methylbenzethonium chloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101912-16-7, 1320-44-1, 25155-18-4 | |
| Record name | Quat 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylbenzethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Core Mechanism of Action of Methylbenzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial and emerging anticancer activities. Its primary mechanism of action is the disruption of cellular membrane integrity, leading to cell death. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of exposure to this compound. It summarizes quantitative efficacy data, details key experimental protocols for mechanism-of-action studies, and presents visual representations of the core mechanisms and associated signaling pathways.
Core Mechanism of Action: Membrane Disruption
As a cationic surfactant, the fundamental mechanism of action of this compound against microorganisms is the disruption of the cell membrane's structural and functional integrity[1][2][3]. This process can be broken down into two key steps:
-
Electrostatic Interaction: The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell envelope. In Gram-positive bacteria, this includes teichoic acids, while in Gram-negative bacteria, it is the lipopolysaccharides (LPS)[4].
-
Hydrophobic Intercalation and Disruption: Following the initial electrostatic binding, the long, hydrophobic alkyl chain of the molecule penetrates and intercalates into the lipid bilayer of the cell membrane. This disrupts the orderly arrangement of the membrane phospholipids, leading to a loss of membrane fluidity and the formation of pores or micelles within the membrane[1][4][5].
This catastrophic loss of membrane integrity results in the leakage of essential intracellular components, including ions (such as K+), nucleotides, amino acids, and metabolites, ultimately leading to cell lysis and death[4].
Effects on Eukaryotic Cells and Anticancer Activity
Recent research has highlighted the potential of this compound and its close analogue, Benzethonium chloride, as anticancer agents[1][6][7]. The mechanism in eukaryotic, particularly cancer, cells also involves membrane disruption but extends to the induction of programmed cell death (apoptosis) through specific signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines[1][6][7][8]. This process is primarily mediated through the intrinsic or mitochondrial pathway of apoptosis[7]. Key events include:
-
Mitochondrial Membrane Disruption: As a cationic molecule, this compound is attracted to the negatively charged mitochondrial membrane[9][10]. It disrupts the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of the intrinsic apoptotic cascade[9][10][11].
-
Caspase Activation: The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activates a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular proteins and cell death[7].
Modulation of Cell Cycle and Signaling Pathways
Studies on the closely related Benzethonium chloride have revealed its ability to induce cell cycle arrest and modulate key signaling pathways in cancer cells. A significant pathway identified is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[6].
-
p38 MAPK Activation: Cellular stress induced by Benzethonium chloride activates the p38 MAPK pathway[6].
-
Cyclin D1 Degradation: Activated p38 phosphorylates cyclin D1, a key regulator of the G1 phase of the cell cycle. This phosphorylation marks cyclin D1 for ubiquitination and subsequent degradation by the proteasome[6].
-
G1 Cell Cycle Arrest: The degradation of cyclin D1 prevents the cell from transitioning from the G1 to the S phase, leading to cell cycle arrest and inhibition of proliferation[6][7].
Quantitative Data
The following tables summarize quantitative data regarding the antimicrobial and cytotoxic effects of this compound and the closely related Benzethonium chloride.
Table 1: Antimicrobial Efficacy of Benzethonium Chloride (a close analog of this compound)
| Microorganism | Assay Type | Concentration/Value | Reference |
| Escherichia coli | MIC | 0.3906 mM | [12] |
| Staphylococcus aureus | MIC | 1.5625 mM | [12] |
| Gram-positive bacteria | General Susceptibility | Generally more susceptible than Gram-negative bacteria | [4] |
| Gram-negative bacteria | General Susceptibility | Outer membrane provides additional resistance | [4] |
Table 2: Cytotoxicity and Anticancer Activity of Benzethonium Chloride
| Cell Line | Assay Type | Value | Incubation Time | Reference |
| FaDu (hypopharyngeal squamous cancer) | ED50 | 3.8 µM | 48 hours | [11] |
| C666-1 (nasopharyngeal cancer) | ED50 | 5.3 µM | 48 hours | [11] |
| NIH 3T3 (untransformed mouse fibroblast) | ED50 | 42.2 µM | 48 hours | [11] |
| GM05757 (primary normal human fibroblast) | ED50 | 17.0 µM | 48 hours | [11] |
| A549 (lung cancer) | Apoptosis Induction | Dose-dependent increase | 24-48 hours | [6] |
| H1299 (lung cancer) | Apoptosis Induction | Dose-dependent increase | 24-48 hours | [6] |
| H1975 (non-small cell lung cancer) | IC50 | ~5-10 µM | 48 hours | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial/fungal culture in logarithmic growth phase
-
This compound stock solution
-
Sterile pipette and tips
-
Incubator
-
Microplate reader (optional)
-
Agar (B569324) plates for MBC determination
Procedure:
-
Preparation of Inoculum: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).
-
MBC Determination: To determine the MBC, subculture a small aliquot from the wells with no visible growth onto agar plates. Incubate the plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Membrane Permeability Assay using Propidium Iodide (PI)
This assay measures the integrity of the microbial cell membrane. PI is a fluorescent dye that cannot penetrate intact membranes but can enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Propidium Iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest microbial cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to a standardized optical density.
-
Treatment: Add various concentrations of this compound to the cell suspension. Include untreated cells as a negative control and heat-killed or alcohol-treated cells as a positive control.
-
PI Staining: Add PI to each sample to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence intensity corresponds to increased membrane permeability.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antimicrobial mechanism of this compound.
Caption: Apoptosis and cell cycle arrest pathway induced by this compound.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential p38-dependent signalling in response to cellular stress and mitogenic stimulation in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis signaling pathway: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anti-tumor effects of main component (benzethonium chloride) of butorphanol tartrate injection in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antimicrobial Spectrum of Methylbenzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride is a synthetic quaternary ammonium (B1175870) compound (QAC) recognized for its broad-spectrum antimicrobial properties. As a cationic surfactant, its utility extends across various applications, including as a preservative in cosmetics and pharmaceutical formulations, and as a topical antiseptic.[1][2][3][4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of this compound, detailing its efficacy against a range of microorganisms. The document summarizes available quantitative data, presents detailed experimental protocols for antimicrobial assessment, and visualizes key mechanisms and workflows to support research and development in the pharmaceutical and biotechnology sectors.
Mechanism of Action
The primary antimicrobial mechanism of this compound, characteristic of quaternary ammonium compounds, involves the disruption of microbial cell membranes.[5][6][7][8] As a cationic molecule, it electrostatically interacts with negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial binding is followed by the insertion of its hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular contents, ultimately resulting in cell death.[5][6][9]
Caption: Mechanism of this compound-induced microbial cell death.
Antimicrobial Spectrum of Activity: Quantitative Data
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and the closely related compound, benzethonium (B1203444) chloride. It is important to note that the efficacy of QACs can be influenced by experimental conditions such as the presence of organic matter, pH, and the specific microbial strain tested.
Antibacterial Activity
| Microorganism | Compound | Test Method | Endpoint | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus | Benzethonium chloride | Broth Microdilution | MIC | 1 - 4 | [10] |
| Staphylococcus aureus (MRSA) | Benzethonium chloride | Broth Microdilution | MIC | 5 - 10 | [11] |
| Escherichia coli | Benzethonium chloride | Broth Microdilution | MIC | 2 - 8 | [11] |
| Pseudomonas aeruginosa | Benzethonium chloride | Broth Microdilution | MIC | 25 - 64 | [11] |
Antifungal Activity
| Microorganism | Compound | Test Method | Endpoint | Concentration (mg/L) | Reference(s) |
| Fusarium solani (spores) | Benzethonium chloride | Spore Germination Assay | Complete Inactivation | 100 | [12][13][14] |
| Fusarium oxysporum (spores) | Benzethonium chloride | Spore Germination Assay | Complete Inactivation | 100 | [12][13][14] |
Antiprotozoal Activity
| Microorganism | Compound | Test Method | Endpoint | Concentration (µg/mL) | Exposure Time | Reference(s) |
| Leishmania major (promastigotes) | This compound | In vitro culture | ~100% killing | 2 | 4 days | [5] |
| Leishmania major (amastigotes) | This compound | In vitro culture | 87% killing | 2 | 4 days | [5] |
Virucidal Activity
Enveloped viruses are generally more susceptible to this compound due to its mechanism of action targeting the viral lipid envelope.[15]
| Virus | Compound | Test Method | Endpoint | Concentration | Exposure Time | Reference(s) |
| Enveloped Viruses (e.g., Herpes Simplex Virus, Influenza Virus) | Benzethonium chloride | Suspension Test | Effective Inactivation | 0.2% | 15 seconds | [15][16] |
| Non-enveloped Viruses | Benzethonium chloride | Suspension Test | Generally less effective | - | - | [15] |
| Adenovirus (non-enveloped) | Benzalkonium chloride | Suspension Test | Virucidal (≥3 Log10 reduction) | 0.1% | 1 hour | [17] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of antimicrobial activity. The following sections detail common methodologies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][18][19]
Materials:
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Logarithmic phase bacterial culture
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate except the first column. Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no antimicrobial), and the twelfth as a sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared inoculum to each well from columns 1 to 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound with no visible microbial growth.
Caption: Experimental workflow for Broth Microdilution MIC determination.
Agar (B569324) Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[20][21][22][23]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Paper disks impregnated with known concentrations of this compound
-
Forceps
-
Incubator
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Application: Aseptically place the this compound-impregnated disks onto the inoculated agar surface using sterile forceps.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. The susceptibility is determined by comparing the zone diameter to standardized charts.
Caption: Experimental workflow for Agar Disk Diffusion susceptibility testing.
Virucidal Suspension Assay
This assay evaluates the ability of a disinfectant to inactivate viruses in suspension.[15]
Materials:
-
This compound solution at various concentrations
-
Virus stock of known titer
-
Appropriate host cell line for the virus
-
Cell culture medium
-
Neutralizing solution (e.g., Dey-Engley broth)
-
Sterile tubes and pipettes
-
Incubator
Procedure:
-
Virus Inactivation: In a sterile tube, mix the this compound solution with the virus stock (e.g., 9 parts disinfectant to 1 part virus).
-
Incubation: Incubate the mixture for a defined contact time (e.g., 1, 5, 10 minutes) at a controlled temperature.
-
Neutralization: At the end of the contact time, add a neutralizing solution to stop the virucidal activity.
-
Viral Titeration: Perform serial dilutions of the neutralized mixture. Inoculate host cell monolayers with the dilutions.
-
Incubation and Observation: Incubate the cell cultures and observe for cytopathic effects (CPE).
-
Calculation: Calculate the viral titer (e.g., TCID₅₀/mL) for the treated and control samples. The log reduction in viral titer is determined by comparing the titers.
Caption: Experimental workflow for a Virucidal Suspension Assay.
Conclusion
This compound demonstrates a broad antimicrobial spectrum, with its primary mechanism of action being the disruption of microbial cell membranes. While comprehensive quantitative data for its activity against a wide array of specific bacterial and fungal pathogens is not extensively available in the public literature, the existing information, particularly regarding its antiprotozoal efficacy, is significant. The provided experimental protocols offer standardized methodologies for further investigation into its antimicrobial properties. For a more complete understanding of its potential applications, further research to establish a comprehensive profile of its minimum inhibitory and bactericidal/fungicidal concentrations against a wider range of clinically relevant microorganisms is warranted.
References
- 1. protocols.io [protocols.io]
- 2. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Benzalkonium Chloride and Benzethonium Chloride Effectively Reduce Spore Germination of Ginger Soft Rot Pathogens: Fusarium solani and Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. benchchem.com [benchchem.com]
- 20. asm.org [asm.org]
- 21. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apec.org [apec.org]
- 23. clsjournal.ascls.org [clsjournal.ascls.org]
Methylbenzethonium Chloride: A Cationic Surfactant in Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenzethonium chloride, a quaternary ammonium (B1175870) salt, is a potent cationic surfactant with a broad spectrum of applications in research, particularly in drug development and antimicrobial studies. Its amphipathic nature, characterized by a positively charged hydrophilic head and a bulky hydrophobic tail, drives its self-assembly into micelles in aqueous solutions and its interaction with biological membranes. This technical guide provides an in-depth overview of the core physicochemical properties, biological activities, and experimental considerations of this compound for researchers. Detailed experimental protocols for the characterization of its surfactant properties and the evaluation of its biological effects are presented, alongside visualizations of its impact on cellular signaling pathways.
Core Properties of this compound
This compound (C₂₈H₄₄ClNO₂) is a synthetic quaternary ammonium compound with a molecular weight of 462.11 g/mol .[1] Its structure comprises a permanently charged quaternary ammonium cation and a chloride anion. The cationic headgroup and a long, branched hydrophobic alkyl chain confer its surface-active properties, allowing it to reduce the surface tension of water and form micelles above a certain concentration.[2][3]
While specific quantitative data for this compound is not extensively available in the literature, the properties of the closely related compound benzethonium (B1203444) chloride provide valuable insights.
Surfactant Properties
The surfactant properties of quaternary ammonium compounds like this compound are critical to their function. Key parameters include the critical micelle concentration (CMC) and surface tension.
Table 1: Surfactant Properties of Benzethonium Chloride (a closely related compound)
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 0.0028 mol/L | In aqueous solution without added electrolytes |
| Effect of Electrolytes on CMC | Decreases with the addition of NaCl | - |
Data for benzethonium chloride is presented as a proxy for this compound.[4][5][6]
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1][7] Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged head of the molecule interacts with the negatively charged components of the cell surface, leading to the insertion of the hydrophobic tail into the lipid bilayer. This disrupts membrane integrity, causing leakage of cellular contents and ultimately cell death.[2]
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of Benzethonium Chloride
| Microorganism | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ~3.9 - 15.6 |
| Escherichia coli | Gram-negative | 50 (for Benzalkonium Chloride) |
| Pseudomonas aeruginosa | Gram-negative | 25 - >350 (for Benzalkonium Chloride) |
Note: MIC values can vary depending on the specific strain and testing methodology. Data for the closely related benzalkonium chloride is included for comparative context.[4]
Cytotoxicity
The cytotoxic effects of this compound are a crucial consideration in its application, particularly in drug development. Studies on the related compound benzethonium chloride have shown it to induce apoptosis in various cancer cell lines.
Table 3: Cytotoxicity (IC50) of Benzethonium Chloride on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| FaDu | Hypopharyngeal Squamous Cell Carcinoma | 3.8 |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.[8]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.
Method: Surface Tension Measurement
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range above and below the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the point of intersection of the two linear portions of the graph (the steeply decreasing part and the plateau).
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control well (no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[4]
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[4]
-
Cell Seeding: Seed the desired human cell line into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Research on the closely related benzethonium chloride has elucidated its impact on key cellular signaling pathways, particularly in the context of cancer.
Induction of Apoptosis
Benzethonium chloride has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are proteases that execute programmed cell death.
Cell Cycle Arrest
Benzethonium chloride can induce cell cycle arrest at the G1 phase by promoting the degradation of cyclin D1, a key regulator of the G1/S transition. This is mediated through the activation of the p38 MAPK signaling pathway.
Experimental Workflow for Investigating Signaling Pathways
A typical workflow to investigate the effect of this compound on a specific signaling pathway, such as the STAT3 pathway, is outlined below.
Conclusion
This compound is a versatile cationic surfactant with significant potential in various research and development areas. Its well-defined surfactant properties, coupled with its potent antimicrobial and emerging anticancer activities, make it a valuable tool for scientific investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and harness the multifaceted nature of this compound. Further research is warranted to fully elucidate the specific quantitative properties of this compound and to expand its therapeutic applications.
References
- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Biological Activities of Quaternary Ammonium Compounds: The Case of Methylbenzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary ammonium (B1175870) compounds (QACs) represent a broad class of cationic surfactants with a wide array of biological activities, making them crucial components in disinfectants, antiseptics, and various pharmaceutical formulations.[1][2] Methylbenzethonium chloride, a prominent member of this class, exemplifies the potent antimicrobial and emerging therapeutic properties of QACs.[3][4] This technical guide provides an in-depth analysis of the biological activities of this compound and related QACs, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to Quaternary Ammonium Compounds
Quaternary ammonium compounds are characterized by a central positively charged nitrogen atom bonded to four organic groups.[1] This structure imparts an amphiphilic nature, with a hydrophilic cationic head and a hydrophobic tail, which is fundamental to their biological activity.[1][5] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[3][4][5] This broad-spectrum activity makes them effective against bacteria, fungi, and enveloped viruses.[3][6][7]
This compound (C₂₈H₄₄ClNO₂) is a synthetic QAC widely utilized for its antimicrobial properties.[3] Its structure consists of a benzyl (B1604629) group linked to a dimethylammonium moiety and a phenoxy-ethoxy-ethyl chain substituted with a methyl and a 1,1,3,3-tetramethylbutyl group.[3] Beyond its established role as a disinfectant and preservative, recent research has highlighted its potential in anticancer and antiprotozoal applications.[3][8]
Antimicrobial Activity
The antimicrobial efficacy of this compound and other QACs is well-documented across a range of pathogens.[1][3] Their cationic nature facilitates electrostatic attraction to the negatively charged components of microbial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5] Subsequent hydrophobic interactions lead to the intercalation of the alkyl chains into the lipid bilayer, disrupting membrane integrity.[5][9]
Antibacterial Activity
This compound demonstrates significant, dose-dependent bactericidal activity.[3] It is effective against a wide range of bacteria, including those responsible for common infections.[3][4] The development of a novel disinfectant, "Quatersan," based on QACs, has shown high efficacy against clinically relevant pathogens with no observed resistance development after 30 generations.[10]
Antifungal and Antiviral Activity
The membrane-disrupting mechanism of QACs also extends to fungi and enveloped viruses.[3][6][7] this compound has been shown to be effective against fungal pathogens, indicating its potential for treating fungal infections.[3] In silico studies have also identified methylbenzethonium as a potential inhibitor of the Dengue virus NS4B protein, although in vivo validation is pending.[3]
Antiprotozoal Activity
Recent studies have revealed the potent antileishmanial activity of this compound against Leishmania major. In vitro experiments demonstrated significant growth reduction of both promastigotes and amastigotes at low concentrations.[3] Electron microscopy has revealed structural damage to the mitochondria of treated parasites.[3]
Anticancer Activity
A notable emerging application for QACs is in oncology. Benzethonium (B1203444) chloride, a closely related compound, has been identified as a novel cancer-specific agent.[11] It has been shown to induce apoptosis and activate caspases in cancer cell lines.[11][12] The mechanism involves the loss of mitochondrial membrane potential, preceding an increase in cytosolic Ca2+ and subsequent cell death.[11] In vivo studies have demonstrated that benzethonium chloride can delay the growth of xenograft tumors.[11]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the antimicrobial and cytotoxic effects of this compound and other relevant QACs.
Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds
| Compound | Microorganism | Assay | Concentration | Result | Reference |
| This compound | Human Articular Chondrocytes | Viability Assay | 10 µg/mL | 10.6% death rate | [3] |
| This compound | Human Articular Chondrocytes | Viability Assay | 20-200 µg/mL | >99% death rate | [3] |
| This compound | Leishmania major promastigotes | Growth Inhibition | 2 µg/mL (4 days) | ~100% mortality | [3] |
| "Quatersan" (QAC-based) | Staphylococcus aureus ATCC 6538 | MIC | 0.05 mg/mL | - | [10] |
| "Quatersan" (QAC-based) | Escherichia coli ATCC 25922 | MIC | 0.07 mg/mL | - | [10] |
| "Quatersan" (QAC-based) | Candida albicans ATCC 10231 | MIC | 0.10 mg/mL | - | [10] |
| Benzethonium chloride | S. mutans MT8148 & S. sobrinus | Bacterial Reduction | 0.1 g/L (10 s) | 50% reduction | [12] |
Table 2: Cytotoxicity of Quaternary Ammonium Compounds in Different Cell Lines
| Compound | Cell Line | Assay | Concentration (48h) | Result (IC50 / EC50) | Reference |
| Benzethonium chloride | FaDu (hypopharyngeal squamous cancer) | Tetrazolium-based | 3.8 µM | IC50 | [11] |
| Benzethonium chloride | NIH 3T3 (untransformed mouse embryonic fibroblast) | Tetrazolium-based | 42.2 µM | IC50 | [11] |
| Benzethonium chloride | C666-1 (nasopharyngeal cancer) | Tetrazolium-based | 5.3 µM | IC50 | [11] |
| Benzethonium chloride | GM05757 (primary normal human fibroblast) | Tetrazolium-based | 17.0 µM | IC50 | [11] |
| Benzalkonium chloride & Cetyltrimethylammonium bromide | Zebrafish Liver (ZFL) & Human Liver (Huh7) Cells | MTT Assay | Low µg/mL range | Strong cytotoxicity | [13][14] |
| Benzethonium chloride & Domiphen (B77167) bromide | hiPSC-CMs | Beat Rate | - | IC50: 0.13 µM & 0.10 µM | [15] |
Signaling Pathways Modulated by Quaternary Ammonium Compounds
QACs can modulate several key signaling pathways, often leading to apoptosis or cell cycle arrest.
Caption: Benzethonium chloride-induced p38 MAPK signaling leading to cyclin D1 degradation.[16][17]
References
- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 4. CAS 25155-18-4: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mpbio.com [mpbio.com]
- 9. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity and molecular effects of biocidal disinfectants (quaternary ammonia, glutaraldehyde, poly(hexamethylene biguanide) hydrochloride PHMB) and their mixtures in vitro and in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proarrhythmic effects induced by benzethonium chloride and domiphen bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Methylbenzethonium Chloride: A Technical Guide
An In-depth Exploration of Early-Stage Research for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride (MBC) is a quaternary ammonium (B1175870) salt recognized for its broad-spectrum antimicrobial properties, leading to its use as a preservative in cosmetics and personal care products.[1][2][3] Beyond its established role as an antiseptic, early-stage research has begun to uncover its potential therapeutic applications, particularly in the treatment of parasitic infections and as a potential anticancer agent.[4][5] This technical guide provides a comprehensive overview of the current understanding of MBC's therapeutic potential, drawing on available preclinical and clinical data.
Due to the limited detailed mechanistic studies specifically on this compound's anticancer effects, this guide also incorporates extensive research on its close structural analog, Benzethonium (B1203444) chloride (BZN). The findings for BZN offer valuable insights into the potential mechanisms and signaling pathways that may be relevant to MBC, providing a foundational framework for future research and development.
Antimicrobial and Antiprotozoal Activity
This compound's primary mechanism as an antimicrobial agent involves the disruption of microbial cell membranes. As a cationic surfactant, it adsorbs to the negatively charged cell walls of microorganisms, leading to altered cell metabolism and ultimately, cell death or growth inhibition.[1][6]
This activity has been therapeutically leveraged in the treatment of cutaneous leishmaniasis. Clinical studies have demonstrated that a topical ointment containing a combination of 15% paromomycin (B158545) and 12% this compound is an effective treatment for this parasitic infection.[7][8][9] In a randomized, double-blind trial in Guatemala, this combination ointment resulted in a final clinical response rate of 85.7% at the 12-month follow-up, compared to 39.4% in the placebo group.[7] Similarly, studies in Ecuador showed high healing rates under field conditions.[9] Animal studies also confirmed the therapeutic effect of topical MBC in experimental leishmaniasis, with a combination of paromomycin and MBC showing an additive effect.[4] However, it is noteworthy that this study also reported a severe inflammatory response at the treatment site.[4]
Anticancer Potential: Insights from Benzethonium Chloride Research
While specific anticancer mechanisms for this compound are still under investigation, extensive research on its analog, Benzethonium chloride (BZN), has revealed significant broad-spectrum antitumor activity.[10][11] These studies provide a strong rationale for investigating similar properties in MBC. The primary anticancer mechanisms identified for BZN include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[12]
Induction of Apoptosis and Autophagy
A primary mechanism of BZN's anticancer activity is the induction of programmed cell death, or apoptosis.[12][13] Treatment with BZN leads to the characteristic features of apoptosis, including nuclear condensation and blebbing.[14] The apoptotic cascade is initiated through the intrinsic (mitochondrial) pathway, marked by a loss of mitochondrial membrane potential (ΔΨM), which precedes an increase in cytosolic Ca2+ and subsequent cell death.[10][14] This process involves the activation of initiator caspases (caspase-2, -8, and -9) and executioner caspases.
Some studies have also observed the induction of autophagy in cancer cells treated with BZN, as evidenced by the swelling of the rough endoplasmic reticulum and the autophagocytosis of mitochondria. While autophagy can sometimes promote cancer cell survival, in the context of BZN treatment, it appears to be part of the cell death process.[12]
Cell Cycle Arrest
In lung cancer cells, Benzethonium chloride has been shown to induce cell cycle arrest at the G1 phase.[13][15] This is linked to the modulation of key cell cycle regulatory proteins. Quantitative proteomics analysis has identified cell cycle control as a primary pathway affected by BZN treatment.[13]
Modulation of Signaling Pathways
In lung cancer models, BZN activates the p38 signaling pathway.[13][16] This leads to the p38-mediated phosphorylation of cyclin D1 at threonine 286, which accelerates its degradation through the ubiquitin-proteasome pathway.[13][15] The degradation of cyclin D1 prevents the transition from the G1 to the S phase of the cell cycle, thereby inhibiting cell proliferation.[13]
In head and neck squamous cell carcinoma (HNSCC), BZN has been identified as a potent inhibitor of the STAT3 signaling pathway.[12][17] Mechanistic studies suggest that BZN may directly bind to the SH2 domain of STAT3, which inhibits its dimerization and translocation to the nucleus.[12][17] This, in turn, prevents the transcription of downstream target genes, including the anti-apoptotic protein MCL-1, thereby promoting mitochondrial-mediated apoptosis.[12][17] Interestingly, while BZN activates p38 in lung cancer cells, it has been observed to decrease the phosphorylation of p38, as well as JNK and ERK, in HNSCC cells, suggesting its effects on the MAPK pathway may be context-dependent.[12][17][18]
Quantitative Data on Antitumor Activity of Benzethonium Chloride
The following tables summarize the in vitro cytotoxicity of Benzethonium chloride (BZN) against various human cancer cell lines, as well as in vivo efficacy data. These values provide a benchmark for the potential potency of related compounds like this compound.
Table 1: In Vitro Cytotoxicity of Benzethonium Chloride (EC50/ED50 Values)
| Cell Line | Cancer Type | EC50/ED50 (µM) | Incubation Time (hours) | Reference |
| FaDu | Hypopharyngeal Squamous Cancer | 3.8 | 48 | [10] |
| C666-1 | Nasopharyngeal Cancer | 5.3 | 48 | [10] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 13.73 | 48 | [17] |
| TU177 | Head and Neck Squamous Cell Carcinoma | 6.24 | 48 | [17] |
| TU686 | Head and Neck Squamous Cell Carcinoma | 2.345 | 48 | [17] |
| NIH 3T3 | Untransformed Mouse Fibroblast | 42.2 | 48 | [10] |
| GM05757 | Primary Normal Human Fibroblast | 17.0 | 48 | [10] |
| Normal cell lines are italicized for comparison. |
Table 2: In Vivo Efficacy of Benzethonium Chloride
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| A549 Lung Cancer Xenograft | Nude Mice | 5 mg/kg (i.p.) or 10 mg/kg (oral), every two days | Marked suppression of tumor growth | [13] |
| FaDu HNSCC Xenograft | SCID Mice | 5 mg/kg (i.p.), daily for 5 days | Elimination of tumor formation and growth delay | |
| MOC1 HNSCC Xenograft | Rag1-/- B6 Mice | 2.5 mg/kg (i.p.), every 2 days | Marked suppression of tumor growth | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential therapeutic effects of this compound. These protocols are based on standard techniques used in the evaluation of its analog, Benzethonium chloride.
Protocol 1: Cell Viability Assay (MTS/WST-1/CCK-8)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1299, FaDu)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
96-well cell culture plates
-
MTS, WST-1, or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[13]
-
Assay: Add 10-20 µL of MTS/WST-1/CCK-8 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for cleaved caspase-3, PARP, p-p38, p38, Cyclin D1, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
Visualizations
The following diagrams illustrate the signaling pathways implicated in the anticancer activity of Benzethonium chloride, which serve as a valuable reference for investigating this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Studies on the topical treatment of experimental cutaneous leishmaniasis: the therapeutic effect of methyl benzethonium chloride and the aminoglycosides, gentamicin and paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic surfactants induce apoptosis in normal and cancer cells - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 7. Randomized, controlled, double-blind trial of topical treatment of cutaneous leishmaniasis with paromomycin plus this compound ointment in Guatemala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical paromomycin/methylbenzethonium chloride plus parenteral meglumine antimonate as treatment for American cutaneous leishmaniasis: controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]
- 19. benchchem.com [benchchem.com]
Physicochemical characteristics of Methylbenzethonium chloride for experimental design.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound with significant applications in research and development. This document is intended to serve as a foundational resource for the design of experiments, offering key data, detailed protocols, and visualizations of its molecular interactions.
Physicochemical Characteristics
This compound is a synthetic quaternary ammonium salt. Its structure, featuring a permanently charged nitrogen atom, imparts potent surfactant and antimicrobial properties. A summary of its key physicochemical data is presented below.
| Property | Value | Reference(s) |
| Chemical Name | N,N-Dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]benzenemethanaminium chloride | |
| Synonyms | Hyamine 10X, Diaparene Chloride | [1] |
| CAS Number | 25155-18-4 | |
| Molecular Formula | C₂₈H₄₄ClNO₂ | [] |
| Molecular Weight | 462.11 g/mol | [] |
| Appearance | Colorless or white crystals; odorless; bitter taste. | [1][3] |
| Melting Point | 161-163 °C | [1] |
| Solubility | Freely soluble in water, alcohol, and chloroform. Insoluble in ether. An estimated water solubility is 0.1643 mg/L at 25 °C. | [1][] |
| pKa | As a quaternary ammonium compound, this compound is a strong electrolyte and is permanently charged. It does not have a pKa in the traditional sense. | |
| Stability | Relatively stable. Can be inactivated by soaps and other anionic surfactants. Adsorbed by various substances. | [3] |
Mechanism of Action
The primary mechanism of action for this compound's antimicrobial activity is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3]
In the context of its potential as an anticancer agent, research on the closely related compound Benzethonium (B1203444) chloride suggests a multi-faceted mechanism. It has been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspases.[4][5] Furthermore, it can cause cell cycle arrest at the G1 phase by promoting the p38-mediated degradation of cyclin D1.[5][6]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for Benzethonium chloride-induced apoptosis and cell cycle arrest in cancer cells, which is a valuable starting point for investigating this compound's effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. Disclaimer: These protocols are based on established methods for the closely related compound Benzethonium chloride and may require optimization for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to wells 2-12 of a 96-well plate. Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1-11.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound with no visible turbidity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Materials:
-
Human cancer cell line (e.g., FaDu, A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting viability against the logarithm of the compound concentration.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in a sample. Method development and validation are crucial for accurate results.[9][10][11][12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or other suitable buffer components
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (with 0.1% acetic acid) and acetonitrile (with 0.1% acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]
- 3. 3 Final Report on the Safety Assessment of Benzethonium Chloride and this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous identification and quantification by liquid chromatography of benzethonium chloride, methyl paraben and triclosan in commercial products labeled as grapefruit seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzethonium chloride in anthrax vaccine adsorbed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
In Silico Exploration of Methylbenzethonium Chloride's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenzethonium chloride, a quaternary ammonium (B1175870) salt, is widely recognized for its antiseptic and disinfectant properties. While its primary mechanism of action is attributed to the disruption of microbial cell membranes, a detailed understanding of its specific molecular targets remains an area of active investigation. In silico methodologies, including molecular docking and simulation, offer a powerful lens through which to explore these interactions at a molecular level. This technical guide provides a comprehensive overview of the current, albeit limited, in silico research on this compound and leverages data from its close structural analog, benzethonium (B1203444) chloride, to hypothesize potential molecular targets and outline detailed experimental protocols for their computational investigation.
Introduction to In Silico Target Identification
Computational, or in silico, approaches have become indispensable in modern drug discovery and development. These methods allow for the rapid and cost-effective screening of potential drug-target interactions, elucidation of mechanisms of action, and prediction of pharmacokinetic and pharmacodynamic properties. For a compound like this compound, in silico studies can help to identify specific protein interactions that may underlie its therapeutic effects and potential off-target activities.
Currently, there is a paucity of published in silico research specifically focused on this compound. However, significant computational work has been conducted on benzethonium chloride, a compound that differs by only a single methyl group. Given their structural similarity, the molecular targets and mechanisms of action of these two compounds are likely to be highly conserved. This guide will, therefore, utilize the in silico findings for benzethonium chloride as a strong predictive framework for this compound.
Potential Molecular Targets Identified Through In Silico Studies
The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of cell membrane integrity[1]. However, more specific molecular interactions have been suggested by computational studies on its close analog, benzethonium chloride.
Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 protein is a critical signaling molecule that plays a central role in cell proliferation, differentiation, and apoptosis. Its persistent activation is a hallmark of many human cancers. In silico studies have identified benzethonium chloride as a potent inhibitor of STAT3[1][2].
-
Mechanism of Inhibition: Molecular docking studies suggest that benzethonium chloride may bind to the SH2 domain of STAT3[1][2][3]. This binding is hypothesized to inhibit the dimerization and subsequent nuclear translocation of STAT3, thereby preventing the transcription of downstream target genes involved in cell survival and proliferation[1][3].
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in the regulation of cell growth, differentiation, and survival[4]. Aberrant activation of this pathway is common in various cancers.
-
Modulation by Benzethonium Chloride: While direct in silico binding studies on ERK1/2 are not extensively reported for benzethonium chloride, experimental evidence strongly suggests its involvement. Benzethonium chloride has been shown to induce p38-mediated phosphorylation and subsequent degradation of cyclin D1, a key regulator of the cell cycle that is downstream of the ERK pathway[5][6][7]. This indicates an indirect or direct modulatory effect on components of this signaling cascade.
p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress.
-
Influence of Benzethonium Chloride: Studies have demonstrated that benzethonium chloride can modulate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells[8]. The precise in silico binding interactions within this pathway are yet to be fully elucidated but represent a promising area for future investigation.
Dengue Virus NS4B Protein
Beyond its effects on human cellular pathways, an in silico study has pointed to this compound as a potential inhibitor of the Dengue virus non-structural protein 4B (NS4B)[1].
-
Role of NS4B in Viral Replication: The NS4B protein is an integral membrane protein essential for the formation of the viral replication complex[9][10]. It plays a crucial role in rearranging host cell membranes to create a scaffold for viral RNA synthesis[9]. Inhibition of NS4B is, therefore, a viable strategy for antiviral drug development. While the initial in silico finding requires experimental validation, it highlights a potential antiviral application for this compound.
Quantitative Data from Related In Silico and In Vitro Studies
The following table summarizes quantitative data for benzethonium chloride from various studies. This data can serve as a benchmark for future in silico and in vitro experiments with this compound.
| Compound | Target/Cell Line | Assay Type | Result | Reference |
| Benzethonium Chloride | HNSCC Cell Lines (CAL27, FaDu) | Cell Viability | Dose-dependent inhibition | [2] |
| Benzethonium Chloride | Lung Cancer Cells (A549, H1299) | Apoptosis Assay | Dose-dependent increase in apoptosis | [5] |
| Benzethonium Chloride | Lung Cancer Cells (A549, H1299) | Colony Formation | Significant reduction in colony formation | [5] |
| Benzethonium Chloride | STAT3 | Molecular Docking | Predicted to bind to the SH2 domain | [1][3] |
Detailed Methodologies for In Silico Investigation
The following protocols provide a detailed framework for conducting in silico studies on this compound.
Molecular Docking of this compound with STAT3
This protocol outlines the steps for predicting the binding mode of this compound to the SH2 domain of STAT3.
-
Protein Preparation:
-
Download the crystal structure of the human STAT3 protein from the Protein Data Bank (PDB ID: 6QHD)[1].
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file.
-
Add polar hydrogens and assign appropriate atomic charges to the protein structure.
-
Define the binding site (active pocket) based on the location of the co-crystallized inhibitor in the original PDB structure or through literature review of the SH2 domain.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges to the ligand.
-
-
Molecular Docking:
-
Use a molecular docking program such as AutoDock Vina, MOE (Molecular Operating Environment), or Schrödinger's Glide[1][11].
-
Define the grid box to encompass the entire defined binding site on the STAT3 protein.
-
Perform the docking simulation, allowing for flexible ligand conformations.
-
Analyze the resulting docking poses based on their binding energy scores and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
-
Molecular Dynamics (MD) Simulation
MD simulations can be used to assess the stability of the predicted protein-ligand complex over time.
-
System Setup:
-
Take the best-ranked docked pose of the this compound-STAT3 complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess stability.
-
Examine the persistence of key intermolecular interactions identified in the docking study.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical in silico workflow.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Caption: Hypothesized modulation of the ERK1/2 pathway and Cyclin D1 by this compound.
Caption: Postulated influence of this compound on the p53 signaling pathway.
Caption: A generalized workflow for in silico molecular target analysis.
Conclusion and Future Directions
While direct in silico studies on this compound are currently limited, the available data on its close analog, benzethonium chloride, provides a strong foundation for hypothesizing its molecular targets. The STAT3 and ERK1/2 signaling pathways, critical in cancer progression, and the Dengue virus NS4B protein, essential for viral replication, emerge as promising candidates for further investigation.
Future in silico research should focus on performing robust molecular docking and dynamics simulations of this compound with these and other potential targets. Such studies will not only help to elucidate its molecular mechanisms of action but also pave the way for the rational design of new therapeutic agents with improved efficacy and safety profiles. The protocols and workflows outlined in this guide provide a clear roadmap for researchers to embark on this exciting area of computational drug discovery.
References
- 1. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]
- 5. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The anti-tumor effects of main component (benzethonium chloride) of butorphanol tartrate injection in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavivirus NS4B protein: Structure, function, and antiviral discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Unveiling the Anticancer Potential of Methylbenzethonium Chloride: A Technical Examination of Novel Biological Pathways
For Immediate Release
Recent scientific investigations have cast a new light on the quaternary ammonium (B1175870) compound Methylbenzethonium chloride (MBC), suggesting its potential extends beyond its well-established antimicrobial properties. Emerging research, primarily centered on its close structural analog Benzethonium (B1203444) chloride (BZN), points towards a significant impact on novel biological pathways crucial in cancer progression. This technical guide provides an in-depth analysis of these findings for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. While much of the detailed mechanistic data comes from studies on BZN, the structural similarity strongly suggests analogous activities for MBC, warranting further investigation.
Executive Summary
This compound, a compound traditionally used as a topical antiseptic, is now being explored for its anticancer activities. Studies on the closely related Benzethonium chloride have revealed its ability to selectively induce apoptosis in cancer cells, arrest the cell cycle, and modulate key oncogenic signaling pathways, including the STAT3 and p38 MAPK pathways. This document synthesizes the current understanding of these mechanisms, presenting quantitative efficacy data and detailed experimental methodologies to facilitate further research into the therapeutic potential of this compound.
Quantitative Data on Anticancer Efficacy
The antitumor activity of Benzethonium chloride has been quantified across various cancer cell lines, demonstrating a favorable therapeutic index with higher toxicity towards cancer cells compared to normal cell lines.[1][2] The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from key studies are summarized below.
| Cell Line | Cancer Type | IC50/ED50 (µM) | Incubation Time (h) | Reference |
| FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | 48 | [1][2] |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 | 48 | [1][2][3] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 13.73 | 48 | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 14.37 | 48 | [4] |
| TU177 | Laryngeal Carcinoma | 6.24 | 48 | [4] |
| TU686 | Laryngeal Carcinoma | 2.345 | 48 | [4] |
| A549 | Lung Cancer | Not specified (dose-dependent decrease in viability) | 24, 48, 72 | [5] |
| H1299 | Lung Cancer | Not specified (dose-dependent decrease in viability) | 24, 48, 72 | [5] |
| NIH 3T3 | Normal Mouse Embryonic Fibroblast | 42.2 | 48 | [1][2] |
| GM05757 | Normal Human Fibroblast | 17.0 | 48 | [1][2] |
| Normal cell lines are italicized for comparison. |
A quantitative proteomics study on A549 lung cancer cells treated with 10 µM BZN for 48 hours identified 239 differentially expressed proteins (fold change ≥ 1.5, p ≤ 0.05), with 60 proteins being upregulated and 179 downregulated.[5] Ingenuity Pathway Analysis of these proteins revealed that "Cell Cycle Control" was the most significantly affected canonical pathway.[5]
Modulation of Novel Signaling Pathways
The anticancer effects of Benzethonium chloride are attributed to its ability to interfere with critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of the STAT3 Signaling Pathway
Benzethonium chloride has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver in many cancers.[4] It is proposed that BZN directly binds to the SH2 domain of STAT3, which is crucial for its activation.[4][6] This interaction inhibits the dimerization and subsequent translocation of phosphorylated STAT3 (p-STAT3) to the nucleus.[4] Consequently, the transcription of STAT3 target genes, including the anti-apoptotic protein MCL-1, is downregulated, leading to the induction of mitochondrial-mediated apoptosis.[4][6] A notable finding is that BZN specifically decreases the phosphorylation of STAT3 at Tyr705 without affecting phosphorylation at Ser727.[4]
Activation of the p38 MAPK Pathway and Cell Cycle Arrest
In lung cancer cells, Benzethonium chloride has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5][7] This activation leads to the p38-mediated phosphorylation of cyclin D1 at the threonine 286 residue.[5][8] Phosphorylation at this site earmarks cyclin D1 for ubiquitination and subsequent proteasomal degradation.[5] The degradation of cyclin D1, a key regulator of the cell cycle, results in G1 phase arrest, thereby halting cell proliferation.[5][8]
Interestingly, in head and neck squamous cell carcinoma (HNSCC), BZN has been reported to inhibit the phosphorylation of JNK, ERK, and p38.[4] This suggests that the effect of this class of compounds on the MAPK pathway may be cell-type specific.
Induction of Apoptosis
A primary mechanism of Benzethonium chloride's anticancer activity is the induction of apoptosis.[5] Treatment with BZN leads to a dose-dependent increase in apoptotic cells, confirmed by Annexin V-FITC/PI staining.[5] This is accompanied by the activation of key apoptosis markers, including increased expression of cleaved caspase-3 and cleaved PARP.[5] The apoptotic cascade is initiated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Benzethonium chloride. These can serve as a foundation for designing experiments with this compound.
Cell Viability Assay (MTS/CCK-8)
This protocol is adapted from studies evaluating the dose-response of cancer cells to Benzethonium chloride.[1][4]
-
Cell Seeding: Plate cancer cells (e.g., FaDu, A549) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add the compound to the wells in a small volume (e.g., 5 µL) to achieve the final desired concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS/CCK-8 Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value.
Western Blot Analysis
This protocol is based on the methods used to detect changes in protein expression and phosphorylation in response to Benzethonium chloride.[4][5]
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-p38, anti-p38, anti-Cyclin D1, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion and Future Directions
The existing body of research, predominantly on Benzethonium chloride, strongly indicates that this compound may possess significant anticancer properties through the modulation of novel biological pathways, including the inhibition of STAT3 and the activation of p38 MAPK signaling. The selective toxicity towards cancer cells further enhances its therapeutic potential.
Future research should focus on validating these findings directly with this compound. Key areas of investigation include:
-
Direct Pathway Analysis: Confirming the inhibitory effect of MBC on the STAT3 pathway and its cell-type-specific effects on the p38 MAPK pathway.
-
Quantitative Proteomics and Genomics: Performing unbiased, large-scale studies to identify the full spectrum of proteins and genes affected by MBC treatment in various cancer models.
-
In Vivo Efficacy: Evaluating the antitumor efficacy and safety profile of MBC in preclinical animal models of cancer.
The insights presented in this guide provide a solid foundation for the scientific community to further explore and potentially repurpose this compound as a novel anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Methylbenzethonium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound renowned for its broad-spectrum antimicrobial properties, demonstrating efficacy against a wide range of bacteria, fungi, and viruses.[1][2] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its potency and for the development of new anti-infective agents. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] The protocols outlined below describe the broth microdilution and agar (B569324) dilution methods, which are standard procedures for MIC determination.[9][10][11][12]
Mechanism of Action
This compound's antimicrobial activity stems from its chemical structure, which includes a positively charged quaternary ammonium head and a long hydrophobic alkyl chain.[3] This amphiphilic nature allows it to readily interact with and disrupt the negatively charged components of microbial cell membranes.[3][13] The proposed mechanism involves the integration of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.[14][15]
Mechanism of this compound action on microbial cells.
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for summarizing the quantitative data obtained from the experiments.
| Microorganism | Strain ID | MIC (µg/mL) by Broth Microdilution | MIC (µg/mL) by Agar Dilution |
| Staphylococcus aureus | ATCC® 29213™ | ||
| Escherichia coli | ATCC® 25922™ | ||
| Pseudomonas aeruginosa | ATCC® 27853™ | ||
| Candida albicans | ATCC® 90028™ | ||
| [Test Organism 1] | [Strain ID] | ||
| [Test Organism 2] | [Strain ID] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.
Broth Microdilution Method
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipettes and sterile tips
-
Sterile reagent reservoirs
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
35°C ± 2°C incubator
-
Test and quality control (QC) microbial strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent like DMSO.[18] Ensure the compound is completely dissolved.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will create a range of concentrations.[18]
-
The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no inoculum).[18]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[18] Do not inoculate the sterility control wells (column 12).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
-
Reading the MIC:
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test microorganisms.[10][11]
Materials:
-
This compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Multipoint inoculator (optional)
-
Spectrophotometer or McFarland standards
-
35°C ± 2°C incubator
-
Test and QC microbial strains
Procedure:
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method to a turbidity of a 0.5 McFarland standard.
-
This suspension can be further diluted 1:10 to achieve a final concentration of approximately 10⁷ CFU/mL for inoculation.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with approximately 1-2 µL of the standardized inoculum (around 10⁴ CFU per spot). A multipoint inoculator can be used for this purpose.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-20 hours.[11]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.[10]
-
Workflow for Broth and Agar Dilution MIC Determination.
Quality Control
It is imperative to include appropriate quality control strains in each assay to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.
Safety Precautions
Standard microbiological laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with microbial cultures should be performed in a biological safety cabinet. This compound should be handled with care, following the manufacturer's safety data sheet (SDS).
References
- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. iacld.com [iacld.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Evaluation of agar dilution and broth microdilution methods to determine the disinfectant susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. Benzethonium | C27H42NO2+ | CID 2335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. sabinai-neji.com [sabinai-neji.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Methylbenzethonium Chloride as an Antimicrobial Agent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound recognized for its broad-spectrum antimicrobial properties, demonstrating activity against a range of bacteria, fungi, and viruses.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and subsequent cell death.[4][5] These characteristics suggest its potential utility as an antimicrobial agent in cell culture to prevent or eliminate contamination.
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its antimicrobial efficacy, cytotoxicity profile, and effects on cellular signaling pathways. Detailed protocols for its application and for assessing its impact on both microbial and mammalian cells are also presented.
Disclaimer: Much of the available quantitative data on antimicrobial efficacy and cytotoxicity pertains to the closely related compound, Benzethonium chloride. While the structural and functional similarities suggest comparable activity, users should validate the optimal concentrations and effects for this compound in their specific cell culture systems.
Mechanism of Action
This compound is a cationic surfactant that interacts with the negatively charged components of microbial cell membranes.[4] This interaction disrupts the lipid bilayer, compromising membrane integrity and leading to the leakage of essential cytoplasmic components, ultimately resulting in cell death.[4][5] In mammalian cells, at cytotoxic concentrations, it has been shown to induce apoptosis through the intrinsic pathway, involving mitochondrial dysfunction and the activation of caspases.[5][6]
Data Presentation
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Benzethonium chloride and the related compound Benzalkonium chloride against common cell culture contaminants. Specific MIC data for this compound is limited in publicly available literature.
| Microorganism | Type | Antimicrobial Agent | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Benzethonium chloride | 2 - 15.6 |
| Escherichia coli | Gram-negative bacteria | Benzalkonium chloride | 12 - 35 |
| Pseudomonas aeruginosa | Gram-negative bacteria | Benzalkonium chloride | 20 - 470 |
| Candida albicans | Yeast | Benzethonium chloride | >50 (in some studies) |
| Aspergillus species | Mold | Benzalkonium chloride | Fungistatic effect observed |
Note: The efficacy of quaternary ammonium compounds against Gram-negative bacteria like P. aeruginosa can be limited due to efflux pumps and biofilm formation.[4] The susceptibility of fungal species can also vary.
Cytotoxicity in Mammalian Cell Lines
The therapeutic window for using this compound as an antimicrobial agent is defined by its selective toxicity towards microbes over mammalian cells. The following table presents the 50% effective dose (ED50) or 50% inhibitory concentration (IC50) of Benzethonium chloride in various cell lines.
| Cell Line | Cell Type | IC50 / ED50 (µM) |
| FaDu | Human hypopharyngeal squamous carcinoma | 3.8 |
| C666-1 | Human nasopharyngeal carcinoma | 5.3 |
| A549 | Human lung carcinoma | ~5 - 20 |
| H1299 | Human lung carcinoma | ~5 - 20 |
| NIH 3T3 | Mouse embryonic fibroblast | 42.2 |
| GM05757 | Human primary fibroblast | 17.0 |
| H358 | Human lung epithelial cells | 1.5 (at 24h) |
| Human Conjunctival Fibroblasts | Primary human cells | Metabolic effects at ~0.44 µM (10⁻⁵%) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Appropriate microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in log phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism in its appropriate broth until it reaches the log phase of growth. Dilute the culture to achieve a standardized inoculum (e.g., ~5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of this compound in the microbial growth medium in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted this compound. Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay in Mammalian Cells (MTT Assay)
This protocol determines the concentration of this compound that is cytotoxic to a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
Protocol 3: Decontamination of a Contaminated Cell Culture
This protocol provides a general guideline for attempting to salvage a valuable cell culture that has been contaminated. Note: Discarding the contaminated culture and starting with a fresh, uncontaminated stock is always the preferred and safest option.
Materials:
-
Contaminated cell culture
-
This compound
-
Complete cell culture medium
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Optimal Concentration: Before treating the entire culture, perform a dose-response experiment (similar to Protocol 2) to determine the highest concentration of this compound that your specific cell line can tolerate without significant cytotoxicity. This will be your treatment concentration.
-
Isolate and Wash: Isolate the contaminated flask to prevent cross-contamination. Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation (e.g., 100-200 x g for 5 minutes).
-
Aspirate and Resuspend: Carefully aspirate the supernatant containing the majority of the contaminants. Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium containing the predetermined treatment concentration of this compound.
-
Culture and Monitor: Transfer the cell suspension to a new, clean culture flask and incubate under standard conditions.
-
Subsequent Passages: At the next passage, repeat the washing steps (steps 2 and 3) and continue to culture the cells in the presence of this compound for 2-3 passages.
-
Weaning and Observation: After 2-3 passages with this compound, culture the cells in antibiotic-free medium for several passages and closely monitor for any signs of recurring contamination.
Signaling Pathways and Logical Relationships
Proposed Antimicrobial Mechanism of Action
p38 MAPK-Mediated Cell Cycle Arrest
Intrinsic Apoptosis Pathway
Experimental Workflow for Decontamination
References
- 1. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Methylbenzethonium Chloride using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Methylbenzethonium chloride by High-Performance Liquid Chromatography (HPLC). The described method is based on established protocols for quaternary ammonium (B1175870) compounds and is suitable for quality control and research purposes. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and workflow visualizations to ensure clarity and reproducibility.
Introduction
This compound is a quaternary ammonium salt with antimicrobial properties, commonly used as a preservative in pharmaceutical and cosmetic products. Accurate and reliable quantification of this compound is essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds, offering high specificity and sensitivity.
This application note details an isocratic reverse-phase HPLC method for the determination of this compound. The provided protocol is robust and can be adapted for various sample matrices with appropriate sample preparation.
Data Presentation
The following tables summarize typical quantitative data for method validation. While specific data for this compound is not extensively published, the data for the structurally similar compound Benzethonium (B1203444) chloride, often analyzed simultaneously, serves as a strong proxy.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 mm × 150 mm, 5 µm packing |
| Mobile Phase | Acetonitrile and Buffer (42:58)¹ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 1.5 times the retention time of this compound |
¹Buffer: Dilute 20 mL of triethylamine (B128534) with water to 1000 mL, and adjust with phosphoric acid to a pH of 3.0.
Table 2: Method Validation Data (Based on Benzethonium Chloride as a proxy)
| Validation Parameter | Typical Performance |
| Linearity Range | 1.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5%[1] |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL (0.5 ppm)[1][2] |
| Limit of Quantification (LOQ) | 1.5 µg/mL (1.5 ppm)[1][2] |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound using HPLC.
Reagents and Materials
-
This compound reference standard
-
Benzethonium chloride reference standard (for system suitability)
-
Acetonitrile (HPLC grade)
-
Triethylamine (ACS grade or higher)
-
Phosphoric acid (ACS grade or higher)
-
Water (HPLC grade or ultrapure)
-
0.45 µm syringe filters (hydrophilic)
Instrumentation
-
HPLC system with a UV detector
-
C18 column (4.6 mm × 150 mm, 5 µm packing)
-
Data acquisition and processing software
Preparation of Solutions
-
Buffer Solution: Dilute 20 mL of triethylamine with water to a final volume of 1000 mL. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Buffer Solution in a 42:58 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
System Suitability Solution: Prepare a solution containing approximately 0.15 mg/mL each of this compound and Benzethonium chloride reference standards in the diluent.
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the diluent, and dilute as necessary to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to verify the performance of the system. The resolution between the Benzethonium chloride and this compound peaks should be adequate (typically ≥ 2.0).
-
Inject the working standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
Data Analysis
-
Identify and integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and any dilution factors.
Mandatory Visualizations
Experimental Workflow
Caption: HPLC workflow for this compound quantification.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Application of Methylbenzethonium Chloride in Biofilm Disruption Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with broad-spectrum antimicrobial properties. Its amphiphilic nature allows it to disrupt the integrity of bacterial cell membranes, leading to leakage of intracellular contents and cell death.[1] In the context of microbial biofilms—structured communities of bacteria encased in a self-produced protective matrix—this compound has shown efficacy in both inhibiting biofilm formation and disrupting established biofilms. This is of significant interest in clinical and industrial settings where biofilms contribute to persistent infections and contamination.
This document provides detailed application notes and protocols for utilizing this compound in biofilm disruption assays, with a focus on common pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
Mechanism of Action
The primary antimicrobial mechanism of this compound and other QACs involves a multi-pronged attack on bacterial cells:
-
Cell Membrane Disruption: The positively charged quaternary ammonium head of the molecule interacts with and disrupts the negatively charged components of the bacterial cell membrane. This leads to increased membrane permeability and the leakage of essential ions and macromolecules.[1]
-
Protein Denaturation: this compound can disrupt the non-covalent bonds that maintain the tertiary structure of proteins, leading to denaturation and loss of function of critical enzymes and structural proteins.[1]
-
Inhibition of DNA Synthesis: There is evidence to suggest that these compounds can interfere with DNA replication, further inhibiting bacterial growth and proliferation.[1]
Within a biofilm, the extracellular polymeric substance (EPS) matrix can present a barrier to antimicrobial penetration. However, the surfactant properties of this compound can aid in breaking down this matrix, allowing the compound to reach the embedded bacterial cells.
Data Presentation: Quantitative Analysis of Biofilm Disruption
The following tables summarize the quantitative effects of quaternary ammonium compounds, including benzethonium (B1203444) chloride and the closely related benzalkonium chloride, on biofilms of Pseudomonas aeruginosa and Staphylococcus aureus. While specific data for this compound is limited in the reviewed literature, the data for these analogous compounds provide a strong indication of its potential efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Benzalkonium Chloride against Pseudomonas aeruginosa
| Parameter | Concentration (µg/mL) | Reference |
| MIC | 512 | [2] |
| MBEC | >512 | [3] |
Table 2: Log Reduction in Biofilm CFU of Staphylococcus aureus after Treatment with Benzalkonium Chloride
| Treatment Concentration (mg/L) | Treatment Duration | Log10 Reduction in CFU | Reference |
| 100 | 10 min | 0.67 ± 0.08 | [4] |
| 200 | 10 min | 0.86 ± 0.07 | [4] |
| 100 | 60 min | 3.88 ± 0.14 | [4] |
| 200 | 60 min | 4.69 ± 0.12 | [4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Benzethonium Chloride against Staphylococcus aureus Clonal Lineages
| S. aureus Lineage | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Human Isolates | ≤1 - 4 | 2 | 2 | [5] |
| Animal Isolates | ≤1 - 4 | 2 | 4 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a planktonic bacterial culture.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus) grown to log phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.[6]
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture grown to log phase
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Phosphate Buffered Saline (PBS) or sterile water
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Include untreated control wells (bacteria and medium only).
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Gently decant the planktonic cells and wash the wells twice with PBS to remove non-adherent bacteria.
-
Air dry the plate for 15 minutes.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 10-15 minutes.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 3: Biofilm Disruption Assay (Established Biofilms)
This protocol assesses the efficacy of this compound in disrupting pre-formed biofilms.
Materials:
-
Same as Protocol 2
Procedure:
-
Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 2-5 of Protocol 2, without the addition of this compound).
-
After the incubation period for biofilm formation, decant the planktonic cells and wash the wells to remove non-adherent bacteria.
-
Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a specified contact time (e.g., 4, 8, 24 hours) at 37°C.
-
Wash the wells with PBS to remove the compound and any detached biofilm.
-
Quantify the remaining biofilm using the crystal violet staining method as described in steps 6-12 of Protocol 2.
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm structure and viability after treatment with this compound.
Materials:
-
This compound
-
Bacterial culture
-
Appropriate growth medium
-
Confocal-compatible plates or slides (e.g., glass-bottom dishes)
-
Fluorescent stains for bacterial viability (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
Grow biofilms on a suitable surface (e.g., glass coverslips in a petri dish) for 24-48 hours.
-
Treat the established biofilms with the desired concentration of this compound for a specific duration. Include an untreated control.
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a fluorescent viability stain according to the manufacturer's protocol. Typically, SYTO 9 stains live bacteria green, and propidium iodide stains dead bacteria red.
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.
Mandatory Visualizations
References
- 1. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 2. scielo.br [scielo.br]
- 3. Dynamics of the Action of Biocides in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Positive Pressure Improves the Efficacy of Benzalkonium Chloride against Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: Cytotoxicity of Methylbenzethonium Chloride in Cancer Cell Lines
Introduction
Methylbenzethonium chloride (MBC), a quaternary ammonium (B1175870) salt, is a well-established antiseptic agent. Recent studies have unveiled its potent cytotoxic activity against a variety of cancer cell lines, suggesting its potential as a repurposed therapeutic agent. These application notes provide a comprehensive overview of the protocols to assess the cytotoxicity of MBC in cancer cell lines, summarize its efficacy, and delineate the key signaling pathways involved in its mechanism of action.
Data Presentation
The cytotoxic efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values for MBC vary across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | 48 | 3.8 | [1][2] |
| C666-1 | Nasopharyngeal Carcinoma | 48 | 5.3 | [1][2] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 48 | 13.73 | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 48 | 14.37 | [3] |
| TU177 | Laryngeal Squamous Cell Carcinoma | 48 | 6.24 | [3] |
| TU686 | Laryngeal Squamous Cell Carcinoma | 48 | 2.345 | [3] |
| A549 | Lung Carcinoma | Not Specified | Dose- and time-dependent suppression | [4] |
| H1299 | Lung Carcinoma | 72 | Not Specified, but showed dose- and time-dependent suppression | [5] |
Experimental Protocols
Several robust and reliable methods can be employed to determine the cytotoxicity of this compound. The choice of assay depends on the specific research question, the cell type, and the available equipment. Commonly used assays include the MTT, SRB, and LDH assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7][8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (MBC) stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7][9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MBC in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of MBC. Include a vehicle control (medium with the same concentration of the solvent used to dissolve MBC, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[7][8][9]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that measures cell density based on the binding of the SRB dye to cellular proteins.[10][11][12] The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (MBC) stock solution
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5[11]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[10][13]
-
Washing: Discard the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[10][13] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][13]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[11][13]
-
Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon cell lysis.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (MBC) stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[17] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16][17]
-
Absorbance Measurement: Add the stop solution (if provided in the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).[16][17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. cellbiologics.com [cellbiologics.com]
Protocol for assessing bacterial resistance to Methylbenzethonium chloride.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound (QAC) utilized for its broad-spectrum antimicrobial properties as a preservative and disinfectant in numerous personal care and healthcare products.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death.[3] The extensive use of this compound and other QACs has raised concerns about the emergence of bacterial resistance. Bacteria can develop resistance to these compounds through various mechanisms, including the overexpression of efflux pumps that actively remove the antimicrobial agent from the cell, and modifications to the cell envelope that reduce permeability.[4]
This document provides a comprehensive set of protocols for assessing bacterial resistance to this compound. These protocols are designed to enable researchers to determine the susceptibility of bacterial strains, investigate the underlying mechanisms of resistance, and evaluate the potential for cross-resistance to other antimicrobial agents. The methodologies detailed herein are essential for the development of new antimicrobial strategies and for understanding the evolution of resistance in clinically relevant bacteria.
Mechanisms of Bacterial Resistance to Quaternary Ammonium Compounds
Bacteria have evolved several mechanisms to counteract the antimicrobial effects of QACs like this compound. Understanding these mechanisms is crucial for interpreting resistance profiles and developing effective countermeasures. The primary resistance strategies include:
-
Efflux Pumps: Bacteria can overexpress multidrug resistance (MDR) efflux pumps that actively transport QACs out of the cell, preventing them from reaching their target at a sufficient concentration.[4]
-
Cell Envelope Modifications: Alterations in the composition of the bacterial cell wall and outer membrane can reduce the permeability of the cell to QACs.
-
Biofilm Formation: Bacteria embedded within biofilms exhibit increased tolerance to disinfectants. The biofilm matrix acts as a physical barrier, limiting the diffusion of the antimicrobial agent.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[5]
Materials:
-
This compound stock solution
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (inoculum without this compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). The growth control well should be turbid, and the sterility control well should be clear.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7]
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.[5]
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7]
-
Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide-Agar Method)
This assay provides a qualitative assessment of efflux pump activity based on the accumulation of the fluorescent dye ethidium (B1194527) bromide (EtBr), a known substrate for many efflux pumps.
Materials:
-
Tryptic Soy Agar (TSA)
-
Ethidium bromide (EtBr)
-
Test and control bacterial strains
-
UV transilluminator
Procedure:
-
Plate Preparation:
-
Prepare TSA plates containing a sub-inhibitory concentration of EtBr (e.g., 0.5 µg/mL).
-
-
Inoculation:
-
Streak the test and control bacterial strains onto the EtBr-containing TSA plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours.
-
-
Visualization and Interpretation:
-
Examine the plates under UV light.
-
High Efflux Activity: Strains with high efflux pump activity will efficiently pump out EtBr and will appear white or pale pink.
-
Low Efflux Activity: Strains with low efflux activity will accumulate EtBr and fluoresce bright pink.
-
Protocol 4: Cell Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes.
Materials:
-
Test bacterial strains
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) solution
-
Fluorometer
Procedure:
-
Bacterial Suspension Preparation:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).
-
-
Assay:
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add NPN to a final concentration of 10 µM.
-
Add different concentrations of this compound to the wells.
-
Measure the fluorescence immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
-
Interpretation:
-
An increase in fluorescence intensity indicates that this compound has permeabilized the outer membrane, allowing NPN to enter and bind to the cytoplasmic membrane.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Benzethonium Chloride against Common Bacterial Strains
Note: Specific MIC values for this compound are not widely available in the literature. The following data for the structurally similar compound Benzethonium chloride is provided for reference.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 1 - 4 | [5] |
| Escherichia coli | Insufficient data | |
| Pseudomonas aeruginosa | Insufficient data |
Table 2: Minimum Bactericidal Concentration (MBC) of Benzethonium Chloride against Common Bacterial Strains
Note: Specific MBC values for this compound are not widely available in the literature. The following data for the structurally similar compound Benzethonium chloride is provided for reference.
| Bacterial Strain | MBC Range (µg/mL) | Reference |
| Staphylococcus aureus | Insufficient data | |
| Escherichia coli | Insufficient data | |
| Pseudomonas aeruginosa | Insufficient data |
Visualizations
Caption: Workflow for assessing bacterial resistance to this compound.
Caption: Signaling pathway for QAC resistance in bacteria.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 5. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Studying Membrane Potential Disruption Using Methylbenzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound (QAC) utilized for its broad-spectrum antimicrobial properties as a preservative and disinfectant.[1] Like other QACs, its primary mechanism of action involves the disruption of microbial cell membranes.[2] This document provides detailed application notes and protocols for researchers studying the effects of this compound on microbial membrane potential and integrity.
The amphiphilic nature of this compound, characterized by a positively charged hydrophilic head and a hydrophobic tail, facilitates its interaction with the negatively charged components of microbial cell membranes.[2][3] The mechanism of action begins with the electrostatic attraction of the cationic head to the anionic components of the microbial cell envelope. Subsequently, the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular contents such as ions and nucleotides.[2][4] This disruption of the cell membrane and the dissipation of the electrochemical gradient are catastrophic for the cell, ultimately leading to cell death.[2][4]
Data Presentation: Antimicrobial Efficacy of Benzethonium Chloride
The antimicrobial efficacy of Benzethonium chloride is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | 1 - 4 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1 - >4 |
| Escherichia coli | ATCC 25922 | 16 - 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 - 256 |
| Candida albicans | ATCC 10231 | 1 - 8 |
Note: MIC values can vary depending on the specific microbial strain, testing methodology, and culture conditions.[3]
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.[3][4]
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no disinfectant).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the disinfectant concentrations to the desired final test range.[4]
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[4]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]
-
Membrane Potential Assay using DiSC₃(5)
This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential. In polarized cells, the cationic dye accumulates and its fluorescence is quenched. Membrane depolarization leads to the release of the dye and a subsequent increase in fluorescence.[5]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate buffer (e.g., PBS)
-
DiSC₃(5) stock solution (in DMSO)
-
This compound solution
-
Known depolarizing agent (e.g., valinomycin (B1682140) or CCCP) as a positive control
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with buffer, and resuspend in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).[5]
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow for dye accumulation and fluorescence quenching.[5]
-
-
Baseline Measurement:
-
Transfer the cell suspension to a fluorometer cuvette or a black 96-well plate and record the baseline fluorescence until a stable signal is achieved.
-
-
Treatment:
-
Add this compound at various concentrations to the cell suspension.
-
-
Fluorescence Monitoring:
-
Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.
-
-
Controls:
-
Use a known depolarizing agent as a positive control to induce maximal depolarization.
-
Membrane Integrity Assay using TO-PRO™-3
This assay uses the cell-impermeant cyanine (B1664457) dye TO-PRO™-3 to assess membrane integrity. This dye can only enter cells with compromised membranes, where it intercalates with nucleic acids and emits a strong fluorescent signal.
Materials:
-
Bacterial culture
-
Appropriate buffer (e.g., PBS)
-
TO-PRO™-3 Iodide stock solution (in DMSO)
-
This compound solution
-
Positive control for membrane permeabilization (e.g., heat-killed cells)
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Cell Preparation and Treatment:
-
Grow and wash the bacterial cells as described in the previous protocol.
-
Incubate the cells with various concentrations of this compound for the desired time.
-
-
Dye Staining:
-
Add TO-PRO™-3 to the cell suspension to a final concentration of 0.1-1 µM.
-
Incubate for 5-15 minutes in the dark.
-
-
Detection:
-
Measure the fluorescence of the cell suspension using a suitable instrument. An increase in fluorescence indicates a loss of membrane integrity.
-
For microscopy, observe the cells for red fluorescence.
-
For flow cytometry, quantify the percentage of fluorescently labeled cells.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for Membrane Potential Assay (DiSC₃(5)).
Caption: Workflow for Membrane Integrity Assay (TO-PRO™-3).
References
Evaluating the Anticancer Efficacy of Methylbenzethonium Chloride In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenzethonium chloride (MBC), a quaternary ammonium (B1175870) salt, has demonstrated promising anticancer properties in preclinical studies.[1] This document provides a detailed experimental workflow and protocols for evaluating the in vivo anticancer efficacy of MBC. These guidelines are intended to assist researchers in designing and executing robust animal studies to assess the therapeutic potential of this compound. The protocols described herein are based on established methodologies for preclinical anticancer drug evaluation.[2][3]
Preclinical Evaluation Strategy
A phased approach is recommended for the in vivo assessment of this compound. This strategy typically begins with a single-tumor model for initial efficacy and tolerability screening. Successful outcomes would then warrant expanded studies to confirm efficacy in additional models, investigate dose-response relationships, and further elucidate the mechanism of action.[2]
Key Signaling Pathways of this compound
This compound exerts its anticancer effects through the modulation of critical signaling pathways, primarily inducing apoptosis and cell cycle arrest.[1] Two key pathways identified are the p38 MAPK and STAT3 signaling cascades.
p38 MAPK Pathway Activation
MBC has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] This activation leads to the phosphorylation of downstream targets, such as Cyclin D1, promoting its degradation and resulting in G1 phase cell cycle arrest.[4][5]
STAT3 Signaling Pathway Inhibition
MBC has also been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7] It is suggested that MBC may directly bind to the SH2 domain of STAT3, which inhibits its dimerization and translocation to the nucleus, thereby downregulating the expression of downstream target genes involved in cell survival and proliferation.[6][7]
Experimental Protocols
Animal Models and Husbandry
-
Animal Strain: Immunodeficient mice (e.g., Nude, SCID, or NSG) are recommended for xenograft models of human cancers.[8]
-
Age and Weight: Mice should be 4-6 weeks old at the start of the experiment.[4]
-
Husbandry: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Subcutaneous Tumor Xenograft Model
This protocol is adapted from established methods for creating subcutaneous tumor models.[4][9][10]
-
Cell Culture: Culture the desired cancer cell line (e.g., A549 for lung cancer, FaDu for head and neck cancer) in the appropriate medium until they reach 70-80% confluency.[4][5][11]
-
Cell Preparation:
-
Trypsinize the cells and wash them with sterile, serum-free medium or phosphate-buffered saline (PBS).[4]
-
Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion. Cell viability should be above 90%.[4]
-
Resuspend the cells in a cold 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[9][10]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.[2]
-
Once tumors are palpable, measure the length and width of the tumors with digital calipers every 2-3 days.[4]
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[4]
-
When tumors reach a predetermined size (e.g., an average volume of 50-100 mm³), randomize the mice into treatment and control groups.[4]
-
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or PBS. The vehicle alone should be administered to the control group.[2]
-
Dosing: Based on previous studies, effective doses have been reported to be around 5 mg/kg for intraperitoneal injection and 10 mg/kg for oral gavage, administered every two days.[2][4] The optimal dose and schedule should be determined in preliminary dose-range finding studies.
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral gavage) should be selected based on the experimental design and the pharmacokinetic properties of the compound.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often the delay in tumor growth in the treated group compared to the control group.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as a general indicator of toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity, such as changes in posture, activity, or grooming habits.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or when mice in any group show signs of excessive toxicity.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and major organs (liver, kidneys, lungs, spleen, heart) for further analysis.[4][8]
-
Histopathological Analysis: Fix the collected tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for any morphological changes or signs of toxicity.[4]
-
Immunohistochemistry: Tumor sections can be stained for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to further investigate the mechanism of action.[4]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
| Group | Number of Animals | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | 10 | 102.5 ± 15.2 | 1850.3 ± 250.1 | - | -2.5 ± 3.1 |
| MBC (5 mg/kg IP) | 10 | 105.1 ± 14.8 | 975.6 ± 180.4 | 47.3 | -4.1 ± 3.5 |
| MBC (10 mg/kg PO) | 10 | 103.8 ± 16.1 | 1120.9 ± 210.7 | 39.4 | -3.8 ± 4.2 |
| Parameter | Vehicle Control | MBC (5 mg/kg IP) | MBC (10 mg/kg PO) |
| LD50 (rats, oral) | N/A | 295 mg/kg | 295 mg/kg |
| Histopathological Findings (Liver) | Normal | No significant abnormalities | No significant abnormalities |
| Histopathological Findings (Kidney) | Normal | No significant abnormalities | No significant abnormalities |
| Cardiotoxicity | Not Observed | Potential for QTc prolongation at high doses | Potential for QTc prolongation at high doses |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of the anticancer efficacy of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, which is crucial for the continued development of this promising anticancer agent. Careful experimental design, ethical animal handling, and thorough data analysis are paramount for the successful preclinical assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Proarrhythmic effects induced by benzethonium chloride and domiphen bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent MIC results with Methylbenzethonium chloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Methylbenzethonium chloride.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, leading to inconsistent or difficult-to-interpret MIC results.
Question: Why are my MIC results for this compound inconsistent between experiments?
Answer: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[1] The variability can often be traced back to one or more of the following factors:
-
Inoculum Preparation: Variation in the density of the bacterial suspension is a primary cause of fluctuating MICs.[1] An inoculum that is too dense can lead to artificially high MICs, while an overly diluted inoculum can result in falsely low values.
-
Media Composition: The type of media, batch-to-batch variability, and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of certain antibacterial agents.
-
Preparation and Storage of this compound: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or errors in preparing stock solutions and serial dilutions can lead to inaccurate results.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution or inoculation process can lead to incorrect concentrations of the agent or bacteria in the wells.[1]
Question: I am observing "skipped wells" in my microdilution plate. What does this mean and how do I interpret the MIC?
Answer: "Skipped wells" refer to the phenomenon where a well shows no bacterial growth at a lower concentration of an antimicrobial agent, while growth is observed in wells with higher concentrations. This can be caused by:
-
Technical errors: such as improper dilution of the agent.
-
Contamination: Cross-contamination between wells can lead to growth in unexpected wells.[1]
-
Precipitation of the compound: this compound may precipitate at higher concentrations in the test medium, reducing its effective concentration.[1]
If skipped wells are observed, the experiment should be repeated, paying close attention to the dilution series and aseptic technique.[1]
Question: Why am I seeing "trailing endpoints" in my MIC assay?
Answer: Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can make it difficult to determine the true MIC. While more commonly discussed in antifungal susceptibility testing, the principles can apply to some antibacterial agents. This phenomenon can be influenced by:
-
Inoculum size: A high inoculum may not be completely inhibited at lower concentrations.
-
Incubation time: Longer incubation periods can sometimes lead to the emergence of trailing.
-
pH of the medium: The pH of the growth medium can affect the activity of the compound and the growth of the microorganism.
When encountering trailing, it is important to read the results at a consistent time point and consider defining the MIC as the lowest concentration that produces a significant reduction in growth (e.g., 80% inhibition) compared to the positive control.
Question: My MIC values are consistently higher or lower than expected. What could be the cause?
Answer: Consistently skewed MIC values often point to a systematic error in the experimental setup. Potential causes include:
-
Incorrect stock solution concentration: An error in the initial weighing of the compound or in the dilution calculations will affect all subsequent dilutions.[1]
-
Bacterial strain variability: Using a different or a resistant strain of bacteria will lead to different MIC values.[1] It is crucial to confirm the identity and purity of your bacterial strain.
-
Inappropriate incubation conditions: Deviations in incubation time or temperature can affect both the growth of the bacteria and the stability of the compound.[1]
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a quaternary ammonium (B1175870) compound (QAC) used as a preservative and disinfectant.[2] Its primary mechanism of action is the disruption of the bacterial cell membrane.[1] As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[1]
What factors can influence the efficacy of this compound?
Several factors can affect the antimicrobial activity of this compound:
-
Inoculum Size: A higher concentration of bacteria may require a higher concentration of the disinfectant to inhibit growth.[1]
-
Growth Medium: The composition of the culture medium can influence the activity of the disinfectant.[1] For instance, highly nutritive broths may negatively affect its efficacy. Mueller-Hinton Broth is often recommended for susceptibility testing.[1]
-
Incubation Conditions: Standardized and controlled temperature, time, and atmospheric conditions are crucial for reproducible results.[1]
-
Presence of Organic Matter: The presence of organic material (e.g., serum, blood) can reduce the effectiveness of many disinfectants, including this compound.[1]
Are Gram-positive or Gram-negative bacteria more susceptible to this compound?
Generally, Gram-positive bacteria are more susceptible to quaternary ammonium compounds like this compound than Gram-negative bacteria.[1] The outer membrane of Gram-negative bacteria acts as an additional barrier, reducing the penetration of the disinfectant.[1]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Benzethonium chloride , a closely related quaternary ammonium compound with a similar mechanism of action. These values can serve as a reference point for experimental design when working with this compound.
| Microorganism | Type | MIC Range (mg/L) |
| Staphylococcus aureus | Gram-positive | 1 - 4[3] |
| Enterococcus faecalis | Gram-positive | 1 - 2 |
| Escherichia coli | Gram-negative | 2 - 8 |
| Pseudomonas aeruginosa | Gram-negative | 25 - 64[1] |
Note: MIC values can vary between different isolates and under different experimental conditions.
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Based on CLSI Guidelines)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[1][4]
1. Materials:
-
This compound stock solution
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation (96-Well Format):
-
Prepare a stock solution of this compound in a suitable solvent and further dilute it in CAMHB to twice the highest desired final concentration.
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the diluted this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the desired final test range.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
References
Technical Support Center: Optimizing Methylbenzethonium Chloride Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylbenzethonium chloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in mammalian cells?
This compound is a quaternary ammonium (B1175870) compound that primarily exerts its cytotoxic effects by disrupting cell membranes.[1][2] Its positively charged head interacts with the negatively charged components of the cell membrane, while its hydrophobic tail penetrates the lipid bilayer.[1][2] This leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[1][2] Additionally, it can denature proteins and has been shown to induce apoptosis through the activation of caspases.[1][3][4]
Q2: Which cell viability assay is recommended for use with this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable colorimetric method for assessing cell viability in response to treatment with this compound.[5][6] This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[6] The reduction of the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells is the basis of this assay.[5]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
Based on reported IC50 values, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments. The optimal concentration will be cell line-dependent. For example, the IC50 for a 48-hour incubation has been reported as 3.8 µM in FaDu cells and 5.3 µM in C666-1 cells, but significantly higher (17.0 µM to 42.2 µM) in normal fibroblast cell lines, suggesting some cancer cell specificity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in MTT assay | - Contaminated media or reagents.- Light exposure causing spontaneous MTT reduction.[7]- High pH of the culture medium.[7] | - Use fresh, sterile media and reagents.- Perform assay steps involving MTT in the dark.[7]- Ensure the culture medium is properly buffered. |
| Low signal or poor sensitivity | - Insufficient cell number.- Suboptimal incubation time with MTT.[8]- Cell line is resistant to this compound. | - Optimize cell seeding density. A cell titration experiment is recommended.[9]- Increase the MTT incubation time (typically 1-4 hours is sufficient).[8]- Confirm with a positive control known to be sensitive to the compound. |
| High variability between replicate wells | - Inconsistent cell seeding.- "Edge effect" in the microplate.- Incomplete solubilization of formazan crystals. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Ensure thorough mixing after adding the solubilization solution.[9] |
| Cell viability appears to be >100% at low concentrations | - Hormetic effects (stimulatory effect at low doses).[9]- Compound interference with the assay. | - This may be a real biological effect. Note the observation.- Run a control with the compound in cell-free media to check for direct MTT reduction.[7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.[2]
Quantitative Data
Table 1: Reported IC50 Values for this compound (48-hour incubation)
| Cell Line | Cell Type | IC50 (µM) |
| FaDu | Hypopharyngeal Squamous Cancer | 3.8[3] |
| C666-1 | Nasopharyngeal Cancer | 5.3[3] |
| GM05757 | Normal Human Fibroblast | 17.0[3] |
| NIH 3T3 | Mouse Embryonic Fibroblast | 42.2[3] |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Postulated signaling pathway for this compound-induced cell death.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Overcoming solubility issues of Methylbenzethonium chloride in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Methylbenzethonium chloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
There are conflicting reports regarding the aqueous solubility of this compound. While it is a quaternary ammonium (B1175870) salt, which typically confers good water solubility, some sources describe it as "readily soluble" in water[1], and its close analog, Benzethonium chloride, is also reported to be "freely soluble" in water[2][3]. However, at least one source provides a very low estimated water solubility of 0.1643 mg/L at 25 °C[]. This estimation may be inaccurate or refer to a different form of the compound. For practical laboratory purposes, it is best to assume it is soluble but may require specific conditions to achieve a clear solution, especially at higher concentrations.
Q2: What factors can influence the solubility of this compound in aqueous solutions?
Several factors can impact the solubility of this compound:
-
Temperature: The solubility of quaternary ammonium salts like this compound generally increases with temperature.[5][6]
-
pH: The stability and solubility of this compound are pH-dependent. It is most stable in a pH range of 4.8 to 7.0.[7] Outside this range, you may observe precipitation or hydrolysis.[7]
-
Purity of the Compound: The presence of impurities from synthesis, such as benzyl (B1604629) alcohol or sodium chloride, can affect the physicochemical properties and solubility of the compound.[7]
-
Ionic Strength: The presence of other ions in the solution can either increase or decrease the solubility of ionic compounds.[5]
Q3: In which organic solvents is this compound soluble?
This compound is reported to be readily soluble in several organic solvents, including:
It is reported to be insoluble in ether and carbon tetrachloride.[1]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or fine precipitate forms. | The solution pH may be outside the optimal stability range (4.8-7.0). | Adjust the pH of your aqueous solution to be within the 4.8-7.0 range using a suitable buffer.[7] |
| The concentration of this compound exceeds its solubility limit under the current conditions. | Increase the temperature of the solution by gentle warming. Use of an ultrasonic bath can also aid in dissolution.[8] If the issue persists, consider using a co-solvent. | |
| The compound is not dissolving, even at low concentrations. | The dissolution rate is slow at room temperature. | Gently warm the solution while stirring. Sonication can also be used to accelerate the dissolution process.[8] |
| The compound may have absorbed moisture (as it is hygroscopic), which can affect its dissolution characteristics.[6] | Ensure the compound is stored in a tightly sealed container in a desiccator. | |
| Phase separation is observed. | This can occur when using co-solvents if the proportions are not optimal. | Follow a validated protocol for co-solvent use. Ensure thorough mixing after the addition of each solvent.[8] |
Quantitative Data
| Solvent | Temperature (K) | Mole-Fraction Solubility (x_exp) |
| Water | 298.15 | 0.00018 |
| 303.15 | 0.00021 | |
| 308.15 | 0.00025 | |
| 313.15 | 0.00029 | |
| 318.15 | 0.00034 | |
| Methanol | 298.15 | 0.05610 |
| 303.15 | 0.06320 | |
| 308.15 | 0.07110 | |
| 313.15 | 0.07980 | |
| 318.15 | 0.08930 | |
| Ethanol | 298.15 | 0.02150 |
| 303.15 | 0.02480 | |
| 308.15 | 0.02860 | |
| 313.15 | 0.03300 | |
| 318.15 | 0.03790 |
Data adapted from a study on Benzethonium chloride solubility.[9]
Experimental Protocols
Protocol 1: Basic Aqueous Solution Preparation
This protocol is for preparing a simple aqueous solution of this compound.
-
Weigh the desired amount of this compound powder.
-
Add the powder to the desired volume of purified water or a suitable buffer solution (pH 4.8-7.0).
-
Stir the solution using a magnetic stirrer at room temperature.
-
If the compound does not fully dissolve, gently warm the solution to a maximum of 60°C.[8]
-
Alternatively, place the solution in an ultrasonic bath until the solid is fully dissolved.[8]
-
Allow the solution to cool to room temperature before use. If any precipitation occurs upon cooling, the solution may be supersaturated.
Protocol 2: Preparation of a Stock Solution using Co-solvents for In Vitro Use
This protocol is adapted for preparing a concentrated stock solution, which can then be diluted in an aqueous medium.
-
Prepare a stock solution of this compound in Dimethyl sulfoxide (B87167) (DMSO). For example, 25 mg/mL can be achieved with warming to 60°C and sonication.[8]
-
For a working solution, a co-solvent system can be used. For example, to prepare a 1.25 mg/mL solution:
-
Take an appropriate volume of the DMSO stock solution.
-
Add PEG300, Tween-80, and saline in a stepwise manner to achieve a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Ensure the solution is mixed thoroughly after the addition of each solvent.
-
Protocol 3: Preparation with a Complexation Agent
This method uses a cyclodextrin (B1172386) to improve aqueous solubility.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[8]
-
Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare a 1.25 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[8]
-
Mix the solution thoroughly.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Key factors affecting solubility.
References
- 1. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]
- 2. Benzethonium chloride USP/Ph.Eur 1KG - Actylis Lab [actylislab.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Methylbenzethonium Chloride Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the interference of Methylbenzethonium chloride in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with biochemical assays?
This compound is a quaternary ammonium (B1175870) salt with antimicrobial and preservative properties.[1] Its structure, featuring a positively charged quaternary ammonium head and a long hydrophobic alkyl chain, gives it surfactant properties.[2] This amphiphilic nature is the primary cause of interference in biochemical assays through several mechanisms:
-
Protein Denaturation: The surfactant properties can disrupt the non-covalent interactions that maintain the three-dimensional structure of proteins, including enzymes and antibodies, leading to a loss of their biological activity.[2]
-
Interaction with Assay Reagents: this compound can interact with various assay components, such as dyes in colorimetric assays or substrates in enzymatic reactions, leading to false positive or negative results.[3]
-
Membrane Disruption: In cell-based assays, it can disrupt cell membranes, causing cell lysis and the release of intracellular contents, which can interfere with viability and cytotoxicity measurements.[3]
-
Inhibition of DNA Synthesis: It has been observed to inhibit DNA synthesis, which can affect proliferation assays.[2]
Q2: Which biochemical assays are most susceptible to interference from this compound?
Based on the behavior of structurally similar quaternary ammonium compounds, the following assays are particularly vulnerable to interference:
-
Protein Quantification Assays: Colorimetric assays such as the Bicinchoninic Acid (BCA) and Lowry assays are highly susceptible to interference.[3][4][5]
-
Enzymatic Assays: The activity of various enzymes can be inhibited or altered.[6]
-
Cell-Based Assays: Assays that measure cell viability (e.g., MTT, XTT), cytotoxicity (e.g., LDH release), and proliferation are prone to interference due to the cytotoxic nature of this compound.
-
Immunoassays (e.g., ELISA): The binding between antibodies and antigens can be disrupted, leading to inaccurate quantification.[7]
Q3: What are the general strategies to minimize interference from this compound?
Several methods can be employed to reduce or eliminate the interference caused by this compound:
-
Sample Dilution: This is the simplest approach. Diluting the sample can lower the concentration of this compound to a non-interfering level, provided the analyte of interest remains detectable.[3]
-
Protein Precipitation: Techniques using acetone (B3395972) or trichloroacetic acid (TCA) can effectively separate proteins from the interfering compound.[5][8][9]
-
Dialysis or Desalting: These methods are effective for removing small molecules like this compound from samples containing macromolecules such as proteins.[10][11]
Troubleshooting Guides
Issue 1: Inaccurate Results in Protein Quantification Assays (e.g., BCA, Lowry)
| Symptom | Possible Cause | Troubleshooting Steps |
| Abnormally high or low protein concentration reading | This compound directly interacts with the copper-chelating reagents in the BCA and Lowry assays.[4][5] | 1. Dilute the Sample: Perform a serial dilution of your sample to see if the interference is concentration-dependent. 2. Protein Precipitation: Use the acetone precipitation protocol (see Experimental Protocols) to remove the interfering substance. 3. Use a Compatible Assay: Consider switching to a dye-based protein assay like the Bradford assay, which may be less susceptible to interference from some detergents. However, compatibility should still be verified. |
| High background signal in blank samples | The compound interacts directly with the assay reagents, producing a colorimetric signal in the absence of protein. | Prepare a blank control containing the same concentration of this compound as in your samples. Subtracting this background signal can help, but it may not correct for non-linear interference. |
Issue 2: Inhibition or Unexpected Activity in Enzymatic Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected enzyme activity | This compound can act as an enzyme inhibitor by denaturing the enzyme or competing with the substrate. | 1. Determine Inhibitory Concentration: Perform a dose-response experiment with varying concentrations of this compound to determine its IC50 for your enzyme. 2. Remove the Interferent: Use dialysis or a desalting column to remove this compound from your sample before the assay. 3. Run Comprehensive Controls: Include controls with and without the enzyme and substrate in the presence of this compound to identify the source of interference. |
Issue 3: High Levels of Cell Death or Unexpected Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid decrease in cell viability (e.g., in MTT or LDH assays) | This compound is cytotoxic and can induce apoptosis and necrosis by disrupting cell membranes. | 1. Titrate the Compound: Determine the cytotoxic concentration range of this compound for your specific cell line. 2. Thorough Washing: If treating cells with a formulation containing this compound, ensure to include multiple wash steps with a suitable buffer (e.g., PBS) to remove the compound before performing the viability assay. |
Quantitative Data Summary
The following tables provide representative data on the potential interference of quaternary ammonium compounds, like this compound, in common biochemical assays. Disclaimer: This data is illustrative and based on the known behavior of similar compounds. Actual interference levels should be determined empirically for your specific experimental conditions.
Table 1: Illustrative Interference in Protein Quantification Assays
| Assay Type | This compound Conc. | Apparent Protein Concentration (% of True Value) |
| BCA Assay | 0.01% | 125% |
| 0.1% | 250% | |
| Lowry Assay | 0.01% | 115% |
| 0.1% | 180% |
Table 2: Illustrative Effect on Enzyme Activity
| Enzyme | This compound Conc. | Relative Enzyme Activity (%) |
| Lysozyme | 10 µM | 85% |
| 100 µM | 40% | |
| Alkaline Phosphatase | 10 µM | 90% |
| 100 µM | 55% |
Experimental Protocols
Protocol 1: Acetone Precipitation for Removal of this compound
This protocol is adapted from standard protein precipitation methods and is effective for removing interfering substances like this compound before protein quantification.[8][12]
-
Sample Preparation: Start with your protein sample containing this compound.
-
Pre-chill Acetone: Place the required volume of acetone at -20°C for at least 30 minutes.
-
Precipitation: Add four volumes of the cold (-20°C) acetone to your protein sample. For example, to 100 µL of sample, add 400 µL of cold acetone.
-
Incubation: Vortex the mixture briefly and incubate at -20°C for 60 minutes.
-
Centrifugation: Pellet the precipitated protein by centrifuging at 13,000-15,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the acetone and dissolved this compound.
-
Wash Pellet (Optional): Add a small volume of cold acetone to wash the pellet, centrifuge again, and decant the supernatant.
-
Dry Pellet: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resuspend: Resuspend the protein pellet in a buffer that is compatible with your downstream assay.
Protocol 2: Dialysis for Removal of this compound
Dialysis is a technique that separates molecules based on size by selective diffusion through a semi-permeable membrane. It is effective for removing small molecules like this compound from protein samples.[10][13]
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your protein sample into the prepared dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis: Immerse the sealed dialysis bag or cassette in a large volume of a compatible buffer (at least 200-500 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Changes: For efficient removal of this compound, change the dialysis buffer every 2-3 hours for a total of 3-4 changes.
-
Sample Recovery: After the final buffer change, recover your protein sample from the dialysis tubing or cassette. The concentration of this compound should now be negligible.
Visualizations
Caption: Potential signaling pathway interference by this compound.
Caption: Experimental workflow for mitigating interference.
Caption: Troubleshooting logic for assay interference.
References
- 1. Acetone Precipitation [user.eng.umd.edu]
- 2. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 3. benchchem.com [benchchem.com]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Benzethonium chloride interference with subsequent assays involving heparinized plasma in a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Improving the stability of Methylbenzethonium chloride stock solutions for long-term experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Methylbenzethonium chloride stock solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound solutions?
A1: this compound is most stable in a pH range of 4.8 to 7.0.[1] Solutions outside this range, particularly alkaline solutions, are prone to hydrolysis and precipitation, which can alter the compound's bioavailability and efficacy. For long-term storage, it is highly recommended to use buffered solutions to maintain the pH within this optimal range.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure long-term stability, stock solutions should be stored in tightly sealed, airtight containers to protect them from moisture.[2] It is also crucial to shield the solutions from light. For extended storage periods, the following temperature guidelines are recommended:
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Can I use plastic containers to store this compound solutions?
A3: Caution should be exercised when using plastic containers. Quaternary ammonium (B1175870) compounds like this compound can be adsorbed by some plastics, which would decrease the concentration of the active compound in the solution. Additionally, there is a potential for the leaching of plasticizers from the container into the solution, which could interfere with experiments. Glass containers are generally a safer option for long-term storage.
Q4: I observed a precipitate in my this compound solution. What could be the cause and how can I resolve it?
A4: Precipitation in your solution can be caused by several factors:
-
pH Shift: If the pH of your solution has moved outside the optimal 4.8-7.0 range, the compound may precipitate.[1] Re-adjusting the pH with a suitable buffer may redissolve the precipitate.
-
Low Temperature: While freezing is recommended for long-term storage, storing aqueous solutions at refrigerated temperatures (around 4°C) can sometimes lead to precipitation, especially at higher concentrations. Gently warming the solution may help it to redissolve.
-
Incompatible Buffer Ions: Some buffer salts can interact with quaternary ammonium compounds and cause precipitation. If you suspect this is the case, consider switching to a different buffer system.
-
High Concentration: If the concentration of your stock solution is too high, it may be more prone to precipitation. Diluting the stock solution might be necessary.
Q5: My this compound solution has developed a yellow tint. Is it still usable?
A5: A color change, such as the appearance of a yellow tint, can be an indicator of chemical degradation. This could be due to exposure to light (photodegradation) or interaction with other components in the solution. It is recommended to perform a quality control check, such as HPLC analysis, to determine the purity and concentration of the solution before further use. If significant degradation is detected, a fresh stock solution should be prepared.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate Formation | pH is outside the optimal 4.8-7.0 range.[1] | Use a buffered solution to maintain the pH. |
| Storage temperature is too low (for refrigerated, non-frozen solutions). | Gently warm the solution and consider storing at room temperature for short periods if appropriate for the experiment. | |
| Incompatibility with buffer components. | Test different buffer systems. | |
| Solution concentration is too high. | Prepare a more dilute stock solution. | |
| Loss of Antimicrobial Activity | Degradation due to improper storage (light, temperature, pH). | Prepare fresh stock solutions and store them under the recommended conditions (protected from light, at -20°C or -80°C).[2] |
| Adsorption to container surfaces. | Use glass containers for storage. | |
| Interaction with other solution components. | Review the composition of your solution for any known incompatibilities with quaternary ammonium compounds. | |
| Inconsistent Experimental Results | Inaccurate initial concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method like HPLC. |
| Degradation of the stock solution over time. | Regularly check the purity and concentration of long-term stored solutions. | |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Consider filtration through a 0.22 µm filter. |
Quantitative Stability Data
While specific kinetic data for this compound is limited in publicly available literature, the degradation kinetics of the structurally similar compound, Benzalkonium chloride, can provide valuable insights. The following tables present illustrative data based on studies of Benzalkonium chloride to guide experimental design.
Table 1: Estimated Percentage Degradation of a Quaternary Ammonium Compound Solution Under Different Storage Conditions
| Storage Condition | 30 Days | 90 Days | 180 Days |
| -80°C, Protected from Light | < 1% | < 1% | < 2% |
| -20°C, Protected from Light | < 2% | < 5% | < 10% |
| 4°C, Protected from Light | 2-5% | 5-15% | 10-25% |
| 25°C, Protected from Light | 5-10% | 15-30% | > 30% |
| 25°C, Exposed to UV Light | > 20% | > 50% | > 80% |
Note: This data is illustrative and based on the behavior of similar quaternary ammonium compounds. Actual degradation rates for this compound may vary.
Table 2: Effect of pH on the Stability of a Quaternary Ammonium Compound Solution at 25°C
| pH | Estimated Half-life (t½) |
| 3.0 | Moderately Stable |
| 5.0 | Stable[1] |
| 7.0 | Stable[1] |
| 9.0 | Unstable |
| 11.0 | Highly Unstable |
Note: Stability decreases significantly outside the optimal pH range of 4.8-7.0.[1]
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
This protocol outlines the steps for preparing a stable, buffered stock solution.
References
Addressing Methylbenzethonium chloride-induced cytotoxicity in normal cell lines.
Disclaimer: This document draws upon research conducted on Methylbenzethonium chloride and its close structural analogs, Benzethonium chloride (BZN) and Benzalkonium chloride (BAC). Due to the overlapping mechanisms of action within this class of quaternary ammonium (B1175870) compounds, information from related compounds is used to provide a comprehensive guide. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cell lines?
A1: this compound and its analogs primarily induce cytotoxicity through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][2] Key events include:
-
Mitochondrial Dysfunction: The compound, being cationic, targets the negatively charged mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm).[2][3][4] This disruption is a critical early event in the apoptotic cascade.[1][2][4]
-
Caspase Activation: The loss of mitochondrial integrity leads to the activation of initiator caspases (like caspase-9) and subsequently, executioner caspases (caspase-3 and -7).[1][2][5][6]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][5]
-
Cell Cycle Arrest: In some cell types, it can also induce G1 phase cell cycle arrest by promoting the degradation of cyclin D1 through the p38 signaling pathway.[5][7]
Q2: We are observing higher-than-expected cytotoxicity in our normal cell line, even at low concentrations. What are the potential causes?
A2: Several factors can contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to quaternary ammonium compounds.[4][8] For instance, the dose required to reduce the viability of FaDu cancer cells by 50% is significantly lower than that for untransformed mouse embryonic fibroblast cells.[1][4] Your specific normal cell line may be particularly susceptible.
-
Dose and Time Dependence: The cytotoxic effects are strongly dose- and time-dependent.[1][5] A slight increase in concentration or a longer exposure period can dramatically decrease cell viability.
-
Compound Stability and Storage: Improper storage of the compound or stock solutions could lead to degradation or concentration changes, affecting experimental outcomes.
-
Culture Conditions: Cell density, passage number, and media composition can all influence a cell line's response to a cytotoxic agent.
Q3: How can we mitigate the off-target cytotoxic effects of this compound in our experiments?
A3: To study non-cytotoxic effects or to reduce cell death while investigating other mechanisms, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to find the sub-lethal concentration and shortest effective exposure time for your desired outcome.[9]
-
Use a Pan-Caspase Inhibitor: Since the primary death mechanism is caspase-dependent apoptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway.[10][11][12] This allows for the study of upstream events or non-apoptotic functions.
-
Antioxidant Co-treatment: Related quaternary ammonium compounds are known to induce reactive oxygen species (ROS) production, which contributes to mitochondrial damage.[13][14] Co-administration of an antioxidant like N-acetylcysteine (NAC) may protect cells from oxidative stress-induced damage.[15][16]
Q4: Our cell viability assay results are inconsistent or show discrepancies between different methods (e.g., MTT vs. LDH release). What could be the issue?
A4: Inconsistent results often stem from the assay methodology or compound interference:
-
Assay Principle: Different assays measure different aspects of cell health. MTT measures metabolic activity, which can be affected by mitochondrial dysfunction,[7] while LDH release assays measure membrane integrity, which is compromised during late apoptosis or necrosis.[17] A compound might inhibit mitochondrial function before causing membrane rupture, leading to a discrepancy.
-
Compound Interference: As a cationic surfactant, this compound could potentially interact with assay reagents. For example, it might disrupt the formazan (B1609692) crystals in an MTT assay.
-
Experimental Variability: Ensure consistent cell seeding density, thorough mixing of the compound in the media, and accurate pipetting.[9] Including proper controls, such as a "no-cell" control and a "maximum lysis" control for LDH assays, is critical.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Excessive cell death in normal cells, even at concentrations reported to be safe for other normal lines. | 1. High sensitivity of the specific cell line.[4] 2. Incorrect stock solution concentration. 3. Extended exposure time. | 1. Perform a detailed dose-response curve (e.g., 0.1 µM to 100 µM) to determine the precise IC50 for your cell line. 2. Compare with a more resistant normal cell line if the experimental design allows.[4] 3. Verify the concentration of your stock solution. 4. Reduce the incubation time. |
| Need to study upstream signaling (e.g., p38 activation) without triggering apoptosis. | 1. Apoptosis is the dominant and rapid outcome of treatment.[5][6] | 1. Co-treat cells with a pan-caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) to block the downstream apoptotic cascade.[12] 2. Use a very short exposure time (e.g., 1-6 hours) to observe early signaling events before commitment to apoptosis.[11] |
| High background or variable results in fluorescence-based assays (e.g., Annexin V, mitochondrial dyes). | 1. Compound's surfactant properties may interfere with cell membranes or dyes.[7] 2. Inconsistent cell handling and staining. | 1. Include a "compound-only" control (no cells) to check for autofluorescence. 2. Wash cells thoroughly with PBS after treatment and before staining to remove residual compound. 3. Ensure staining protocols are followed precisely, especially incubation times and temperatures. |
| Cells detach from the plate after treatment. | 1. Cell death (apoptosis/necrosis) leads to loss of adhesion. 2. Surfactant properties of the compound disrupting cell adhesion molecules. | 1. When harvesting, collect both the supernatant (containing detached, floating cells) and the adherent cells to get a complete picture of the cell population.[2] 2. Consider using plates coated with an extracellular matrix (e.g., poly-L-lysine) to improve adherence. |
Quantitative Data Summary
The following table summarizes the cytotoxic potency of Benzethonium chloride, a close analog of this compound, across various cancer and normal cell lines. This data highlights the differential sensitivity that can be expected.
Table 1: In Vitro Cytotoxicity of Benzethonium Chloride (IC50/ED50 Values)
| Cell Line | Cell Type | IC50 / ED50 (µM) | Incubation Time | Citation(s) |
|---|---|---|---|---|
| FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | 48h | [4][8][18] |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 | 48h | [4][8][18] |
| A549 | Lung Carcinoma | ~5-20 (dose-dependent) | 48h | [18] |
| NIH 3T3 | Mouse Embryonic Fibroblast (Normal) | 42.2 | 48h | [4][8] |
| GM05757 | Human Fibroblast (Normal) | 17.0 | 48h | [4][8] |
Normal cell lines are italicized for comparison.
Visualizations: Pathways and Workflows
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 16. N-acetyl cysteine protects against chlorine-induced tissue damage in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Method refinement for enhancing the accuracy of Methylbenzethonium chloride quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the accurate quantification of Methylbenzethonium chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing actionable solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Method
Question 1: What causes peak tailing or fronting for the this compound peak in my HPLC chromatogram?
Answer: Peak asymmetry for quaternary ammonium (B1175870) compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions between the cationic analyte and residual silanols on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5) to suppress the ionization of silanol (B1196071) groups.[1]
-
Increase Ionic Strength: Adding a salt like sodium chloride or potassium phosphate (B84403) to the mobile phase can help mask the residual silanol groups, reducing secondary interactions.[1]
-
Use of an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as sodium dodecyl sulfate, into the mobile phase can improve peak shape.
-
Column Selection: Utilize a column specifically designed for surfactant analysis or one with advanced end-capping to minimize silanol interactions.[1]
-
Sample Overload: Injecting a sample with a concentration that is too high can lead to peak distortion. Dilute the sample and re-inject.[1]
Question 2: Why am I observing low recovery of this compound from my sample matrix?
Answer: Low recovery is often due to inefficient extraction from the sample matrix or adsorption of the analyte to surfaces during sample preparation.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent mixtures to ensure complete extraction from the sample. A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous solution is often effective.[1]
-
Employ Mechanical Extraction Techniques: Use techniques like vortexing and ultrasonication to facilitate the release of the analyte from the sample matrix.[1]
-
Minimize Adsorption: Quaternary ammonium compounds are known to adsorb to glass and plastic surfaces.[2][3]
-
Use polypropylene (B1209903) containers instead of glass where possible.
-
Pre-rinse all labware with the sample or a standard solution to saturate active adsorption sites.
-
Consider using silanized glassware.
-
-
Filter Selection: During sample filtration, choose a filter material that minimizes analyte binding, such as PTFE.[1]
UV-Vis Spectrophotometry Method
Question 3: My UV-Vis spectrophotometric readings for this compound are inconsistent and show high variability. What are the likely causes?
Answer: Inconsistent readings in UV-Vis spectrophotometry can stem from several factors, including interference from other UV-absorbing compounds in your sample matrix and issues with the ion-pair formation if using an indirect method.
Troubleshooting Steps:
-
Matrix Interference: If your sample contains other substances that absorb at the same wavelength as this compound (around 260-275 nm), this will lead to inaccurate results.[1][4] A proper blank correction using a placebo sample is crucial.[5]
-
Ion-Pair Extraction Issues: For methods involving the formation of a colored ion-pair with a dye, ensure the following:
-
pH Control: The pH of the aqueous phase must be optimized for efficient ion-pair formation.
-
Reagent Concentration: The concentration of the dye reagent should be in sufficient excess.[6]
-
Extraction Efficiency: Ensure vigorous and consistent shaking during the extraction step to achieve phase equilibrium. Use a solvent like methylene (B1212753) chloride or chloroform (B151607) for efficient extraction of the ion pair.[6][7][8]
-
-
Instrument Stability: Allow the spectrophotometer to warm up adequately before taking measurements. Ensure the cuvettes are clean and free of scratches.
Titration Method
Question 4: I am having difficulty determining a sharp and reproducible endpoint in my two-phase titration of this compound.
Answer: A clear endpoint in a two-phase titration is critical for accuracy. Issues can arise from incorrect pH, indicator choice, or incomplete phase separation.
Troubleshooting Steps:
-
pH Adjustment: The pH of the aqueous phase is critical and should be adjusted as specified in the method (e.g., pH 2.6-3.4).[9]
-
Vigorous Shaking: Ensure vigorous shaking after each addition of the titrant to facilitate the transfer of the ion-pair into the organic phase (e.g., chloroform).[7]
-
Indicator Choice: Use the appropriate indicator, such as methyl orange or bromophenol blue, and observe the color change in the correct phase as per the protocol.[7][9]
-
Titrant Standardization: Ensure your titrant, such as sodium tetraphenylboron or potassium iodate (B108269), is properly standardized.[7][9]
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound? A1: The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry (both direct and indirect ion-pair extraction methods), and two-phase titration.[4][6][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization or analysis of thermal degradation products as this compound is non-volatile.[1][9]
Q2: How can I improve the sensitivity of my quantification method? A2: For HPLC, sensitivity can be improved by optimizing the detection wavelength, increasing the injection volume, or using a more sensitive detector like a mass spectrometer (LC-MS).[2][3] For UV-Vis spectrophotometry, indirect methods involving the formation of a colored ion-pair with a dye and extraction into an organic solvent can enhance sensitivity.[6][8]
Q3: What are the key parameters to validate for a this compound quantification method? A3: Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][9]
Q4: Can I use a method developed for Benzethonium (B1203444) chloride to quantify this compound? A4: Yes, it is often possible to adapt methods developed for Benzethonium chloride for the quantification of this compound due to their structural similarity as quaternary ammonium compounds. However, the method must be fully validated for this compound to ensure its accuracy and reliability.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the quantification of quaternary ammonium compounds, including Benzethonium chloride, which is structurally similar to this compound.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Titration |
| Specificity | High[5] | Lower, prone to interference[5] | Moderate |
| Sensitivity | High (LOD often in the low µg/mL range)[5][9] | Lower than HPLC[5] | Moderate |
| Analysis Time | ~10-20 minutes[9] | ~5-15 minutes | ~20-30 minutes |
| Cost | Higher initial instrument and solvent costs[5] | Lower instrument and operational costs[5] | Low |
| Accuracy (% Recovery) | 99 - 103%[9] | 95.88 - 102.45%[8][9] | Not consistently reported |
| Precision (% RSD) | < 2%[9] | 0.49 - 2.68%[8][9] | Not consistently reported |
Table 2: Performance of a Validated UV-Vis Spectrophotometric Method [10]
| Parameter | Result |
| Linear Range | 0.5 - 10 mg L⁻¹ |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.53 mg L⁻¹ |
| Limit of Quantification (LOQ) | 1.77 mg L⁻¹ |
| Accuracy (% Recovery) | 93 - 97% |
| Precision (% RSD) | < 2.7% |
Experimental Protocols
Protocol 1: HPLC-UV Method [1]
-
Instrumentation: HPLC system with a UV detector and a C18 column suitable for surfactant analysis.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid, this compound reference standard.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3) and acetonitrile. The exact ratio should be optimized for the specific column and sample matrix.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase. Perform serial dilutions to create a series of working standards for calibration (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a representative amount of the sample into a volumetric flask.
-
Add a suitable extraction solvent, such as a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortex for 1 minute to disperse the sample.
-
Ultrasonicate for 30-45 minutes.
-
Allow the sample to cool and dilute to the final volume with the extraction solvent.
-
Filter the extract through a 0.22 µm or 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Two-Phase Titration [7]
-
Instrumentation: Glass-stoppered 250-mL conical separator, burette.
-
Reagents: Chloroform, Potassium iodide solution (freshly prepared), Hydrochloric acid, 0.05 M Potassium iodate VS, this compound sample.
-
Procedure:
-
Accurately weigh a quantity of the sample equivalent to about 500 mg of this compound.
-
Transfer to the conical separator with the aid of 35 mL of water.
-
Add 25 mL of chloroform and 10.0 mL of freshly prepared potassium iodide solution (1 in 20).
-
Stopper the separator and shake well.
-
Allow the layers to separate and draw off the chloroform layer.
-
Wash the aqueous layer with three 10-mL portions of chloroform and discard the washings.
-
Transfer the aqueous layer to a glass-stoppered 250-mL conical flask.
-
Rinse the separator with three 5-mL portions of water, adding the washings to the flask.
-
Add 40 mL of cold hydrochloric acid to the flask, mix, and titrate with 0.05 M potassium iodate VS until the solution becomes light brown.
-
Add 5 mL of chloroform, stopper the flask, and shake vigorously.
-
Continue the titration dropwise, with shaking after each addition, until the chloroform layer becomes colorless.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous identification and quantification by liquid chromatography of benzethonium chloride, methyl paraben and triclosan in commercial products labeled as grapefruit seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Spectrophotometric Determination of Benzethonium Chloride Using Some Chromotropic Acid Azo Dyes [ejchem.journals.ekb.eg]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Stable Methylbenzethonium Chloride Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the formulation of stable emulsions containing Methylbenzethonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cationic nature important in emulsion formulation?
This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1][2][3] Its positive charge is crucial because it dictates its interactions with other components in the emulsion. This cationic nature provides antimicrobial properties but also presents specific formulation challenges, primarily potential incompatibilities with anionic (negatively charged) ingredients, which can lead to emulsion instability.[4]
Q2: What are the primary signs of instability in a this compound emulsion?
The common signs of emulsion instability include:
-
Creaming or Sedimentation: The rising or settling of dispersed droplets, which is often reversible by shaking.[5]
-
Flocculation: The clumping of droplets to form larger aggregates, which can be a precursor to coalescence.[5]
-
Coalescence: The irreversible merging of droplets to form larger ones, leading to a coarsening of the emulsion and eventual phase separation.[5]
-
Phase Inversion: The emulsion changes from an oil-in-water (o/w) to a water-in-oil (w/o) type, or vice versa.[6]
-
Breaking: Complete separation of the oil and water phases.
Q3: How do I select the right emulsifier system for a this compound emulsion?
Since this compound is a cationic surfactant, it can contribute to the emulsification. However, it is often used as the active pharmaceutical ingredient (API) or preservative rather than the primary emulsifier. For oil-in-water (o/w) emulsions, a hydrophilic emulsifier or a blend of emulsifiers with a Hydrophilic-Lipophilic Balance (HLB) value typically between 8 and 16 is required.[7] It is critical to use non-ionic or other cationic emulsifiers to avoid incompatibility issues. Combining emulsifiers often creates a more stable interfacial film.[1]
Q4: What is the role of pH in the stability of cationic emulsions?
pH is a critical parameter. For cationic emulsions, maintaining an acidic to neutral pH is generally advisable. In this pH range, the positive charge on the droplets is maintained, leading to strong electrostatic repulsion that prevents aggregation and coalescence.[8][9] At higher (alkaline) pH values, the surface charge can be neutralized, reducing repulsive forces and leading to instability.[10][11]
Q5: What is a typical stable particle size and zeta potential for a this compound emulsion?
For optimal stability, the mean droplet size should be in the submicron range (ideally below 1 µm), with a narrow size distribution (low Polydispersity Index, PDI).[12][13] The zeta potential is a key indicator of stability driven by electrostatic repulsion. A zeta potential with a magnitude greater than ±30 mV generally indicates good physical stability.[11][14] For a cationic emulsion, a positive zeta potential of > +30 mV would be a desirable target.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation of this compound emulsions.
| Problem | Potential Cause | Recommended Solution |
| Immediate Phase Separation or Precipitation | Incompatibility of Excipients: You may be using an anionic ingredient (e.g., carbomer, sodium lauryl sulfate) that is reacting with the cationic this compound. | Action: Review all excipients. Replace any anionic components with non-ionic or cationic alternatives. For example, use non-ionic polymers like Hydroxyethylcellulose (HEC) instead of carbomers for viscosity modification.[4] |
| Emulsion is Creaming or Sedimenting Quickly | Insufficient Viscosity: The continuous phase may not be viscous enough to slow the movement of the dispersed droplets. Large Droplet Size: Larger droplets have a greater tendency to migrate due to gravity. | Action 1: Increase the viscosity of the continuous phase by adding a compatible thickening agent (e.g., HEC, cetyl alcohol, stearyl alcohol).[4][12] Action 2: Optimize your homogenization process (increase speed, time, or pressure) to reduce the average droplet size. |
| Droplet Size Increases Over Time (Coalescence) | Weak Interfacial Film: The emulsifier system may not be robust enough to prevent droplets from merging. Inappropriate HLB: The HLB of the emulsifier system may not match the required HLB of the oil phase. | Action 1: Use a combination of a primary emulsifier and a co-emulsifier (like a fatty alcohol, e.g., Cetyl or Stearyl Alcohol) to create a more stable, packed interfacial layer.[4] Action 2: Calculate the required HLB of your oil phase and select an emulsifier system that matches it. Test blends of emulsifiers to find the optimal HLB. |
| Low Viscosity and Poor Stability | Destabilization by Electrolytes: While low levels of monovalent salts can sometimes improve viscosity in cationic systems, higher concentrations or the presence of multivalent ions can disrupt stability. | Action: If salts are necessary, use low concentrations of monovalent salts (e.g., Sodium Chloride).[4] Avoid divalent or trivalent ions. Evaluate the impact of salt concentration on both viscosity and stability. |
| Emulsion Breaks During Temperature Stress Testing (Freeze-Thaw Cycles) | Temperature Sensitivity: The chosen emulsifier system may not be stable across a wide temperature range, leading to disruption of the interfacial film. | Action: Incorporate a robust co-emulsifier or stabilizer that can better withstand temperature fluctuations. Ensure your primary emulsifier has a suitable performance profile across the desired temperature range. |
Quantitative Data Summary
Table 1: Required HLB for Common Oil Phases (for O/W Emulsions)
| Oil Phase Ingredient | Required HLB |
| Mineral Oil | 10.5 |
| Isopropyl Myristate | 11.5 |
| Cetyl Alcohol | 15 |
| Stearyl Alcohol | 14 |
| Cyclomethicone | 7.5 |
| Shea Butter | 8 |
| Almond Oil | 7 |
| Source: Data compiled from publicly available formulation resources.[5][7][15] |
Table 2: Key Stability Parameters for Pharmaceutical Emulsions
| Parameter | Typical Target Value | Significance |
| Mean Particle Size (Z-average) | < 1 µm (often 100-500 nm) | Smaller size reduces creaming/sedimentation and can improve bioavailability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, uniform particle size distribution, which is crucial for stability. |
| Zeta Potential | > |±30 mV| | High magnitude indicates strong electrostatic repulsion between droplets, preventing aggregation and coalescence.[11] |
| Viscosity | Application-dependent | Higher viscosity slows droplet movement, hindering creaming and coalescence. |
| pH | Typically 4.0 - 7.0 for Cationic Systems | Maintains the positive charge on droplets, ensuring electrostatic stability.[8][9] |
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Ensure the sample is at thermal equilibrium with the instrument (typically 25°C).[16]
-
Dilute the emulsion sample with an appropriate filtered solvent (e.g., deionized water for an o/w emulsion) to a suitable concentration. The dilution should be sufficient to avoid multiple scattering effects. A typical dilution is 1:100 or 1:1000. The solvent should be the same as the continuous phase to avoid shocking the system.
-
Gently mix the diluted sample by inverting the vial. Avoid vigorous shaking to prevent air bubble formation.[6]
-
-
Instrument Setup (General):
-
Clean a suitable cuvette (e.g., disposable polystyrene for particle size, specific folded capillary cell for zeta potential) with filtered deionized water and dry with compressed air.[16]
-
Carefully transfer the diluted sample into the cuvette, ensuring no air bubbles are present.[6]
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate for at least 2 minutes.
-
-
Measurement:
-
Particle Size (DLS): Set the measurement parameters (e.g., scattering angle, measurement duration, number of runs). For most emulsions, a 90° or 173° scattering angle is appropriate. Perform at least three replicate measurements. The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[17]
-
Zeta Potential (Electrophoretic Light Scattering - ELS): Insert the electrode into the cell. Apply the electric field. The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential using the Henry equation.[11][18]
-
-
Data Analysis:
-
Analyze the Z-average, PDI, and zeta potential values. For stability, look for a small Z-average, a low PDI, and a zeta potential magnitude > 30 mV.
-
Protocol 2: Accelerated Stability Testing by Centrifugation
-
Purpose: This test rapidly assesses an emulsion's resistance to creaming or sedimentation by applying a force much greater than gravity.
-
Procedure:
-
Fill a graduated centrifuge tube with a known volume (e.g., 10 mL) of the emulsion.
-
Place the tube in a centrifuge. It is advisable to include a control sample of a known stable formulation for comparison.
-
Centrifuge the sample at a specified speed and for a set duration (e.g., 3000 rpm for 30 minutes).[13] The conditions can be adjusted based on the emulsion's viscosity and expected stability.
-
After centrifugation, carefully remove the tube and visually inspect for any signs of instability.
-
-
Analysis:
-
Measure the volume or height of any separated layers (e.g., cream layer at the top for an o/w emulsion).
-
A stable emulsion will show no visible phase separation. The amount of separation can be quantified as a percentage of the total volume to compare different formulations.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound emulsions.
Caption: General workflow for formulating and testing an o/w emulsion.
References
- 1. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 2. ag.utah.gov [ag.utah.gov]
- 3. scilit.com [scilit.com]
- 4. scribd.com [scribd.com]
- 5. HLB Calculator - Materials [hlbcalc.com]
- 6. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mytreesays.wordpress.com [mytreesays.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 12. Emulsions | Entegris [entegris.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azonano.com [azonano.com]
- 15. scientificspectator.com [scientificspectator.com]
- 16. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. usp.org [usp.org]
- 18. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Optimizing Incubation Time for Methylbenzethonium Chloride Antimicrobial Susceptibility Testing
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for Methylbenzethonium chloride antimicrobial susceptibility testing (AST). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound antimicrobial susceptibility testing?
A1: Standard antimicrobial susceptibility testing protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), typically recommend an incubation period of 16-20 hours for most aerobic bacteria.[1][2][3] This duration is generally sufficient for visible growth of the microorganisms, allowing for a clear determination of the Minimum Inhibitory Concentration (MIC).
Q2: Is it possible to use a shorter incubation time for this compound AST?
A2: While shorter incubation times can yield faster results, there is a risk of obtaining falsely susceptible results. This compound, as a quaternary ammonium (B1175870) compound, acts by disrupting the bacterial cell membrane.[4][5] This process may require a certain amount of time to be effective, and a shorter incubation period might not allow for the full extent of its antimicrobial action to be observed. Some studies on antibiotics have shown that for certain drug-bug combinations, shorter incubation times (e.g., 8-10 hours) can provide accurate results, but this has not been specifically validated for this compound. Therefore, any reduction in the standard incubation time should be thoroughly validated in your laboratory.
Q3: What are the potential consequences of extending the incubation time beyond the recommended 16-20 hours?
A3: Extending the incubation time can lead to several issues. Firstly, it may result in an overestimation of the MIC, meaning the compound appears less effective than it is. This can occur due to the potential for the selection of resistant subpopulations or the degradation of the antimicrobial agent over time.[6][7] Secondly, prolonged incubation can lead to the growth of slower-growing resistant mutants, which may not be clinically relevant. It is crucial to adhere to a standardized incubation time to ensure reproducibility and comparability of results.
Q4: How does the inoculum concentration affect the MIC of this compound?
A4: The concentration of the bacterial inoculum is a critical factor in AST. A higher inoculum concentration can lead to a higher MIC value, a phenomenon known as the "inoculum effect." This is because a larger number of bacterial cells may require a higher concentration of the antimicrobial agent to be inhibited. Therefore, it is essential to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, to obtain accurate and reproducible results.[2][3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a quaternary ammonium compound that acts as a cationic surfactant. Its primary mechanism of action involves the disruption of the bacterial cell membrane. The positively charged head of the molecule interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents, ultimately resulting in cell death.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent MIC values between experiments | Variation in incubation time. | Strictly adhere to a standardized incubation time (e.g., 16-20 hours) for all experiments. Use a calibrated timer and ensure consistent incubator performance. |
| Inconsistent inoculum preparation. | Always standardize the inoculum to a 0.5 McFarland standard using a densitometer or by visual comparison. Prepare fresh inoculum for each experiment.[2][3] | |
| Contamination of the culture. | Perform a purity check of the inoculum by plating on an appropriate agar (B569324) medium. If contamination is observed, start with a fresh, pure culture. | |
| Higher than expected MIC values | Extended incubation time. | Reading the results after the recommended 16-20 hour window may lead to higher MICs due to the emergence of resistant subpopulations or compound degradation.[6][7] |
| High inoculum concentration. | An overly dense inoculum can neutralize the effect of the antimicrobial agent. Ensure the inoculum is properly standardized. | |
| Presence of interfering substances in the media. | Organic matter can interfere with the activity of quaternary ammonium compounds. Use standard, recommended media such as Mueller-Hinton Broth. | |
| Lower than expected MIC values (False Susceptibility) | Shortened incubation time. | Insufficient incubation may not allow for the full antimicrobial effect to be observed. Validate any shortened incubation protocols against the standard 16-20 hour method. |
| Low inoculum concentration. | An overly dilute inoculum may be easily inhibited, leading to a falsely low MIC. | |
| Instability of this compound in the test medium. | While generally stable, prolonged exposure to certain conditions (e.g., high temperatures, extreme pH) could potentially degrade the compound. Prepare fresh dilutions of the compound for each experiment. | |
| No growth in the positive control well | Inactive inoculum. | Ensure the bacterial culture is viable and in the logarithmic growth phase before preparing the inoculum. |
| Error in inoculation. | Double-check that the positive control well was indeed inoculated with the bacterial suspension. | |
| Growth in the negative control well (sterility control) | Contamination of the broth or microplate. | Use sterile materials and aseptic techniques throughout the procedure. If contamination persists, use a new batch of media and sterile plates. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time
This protocol outlines a method to evaluate the effect of different incubation times on the MIC of this compound against a specific bacterial strain.
1. Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
-
Spectrophotometer or densitometer
-
Incubator set at 35°C ± 2°C
2. Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation and Reading:
-
Prepare four identical plates.
-
Incubate the plates at 35°C ± 2°C.
-
Read the MIC for each plate at different time points: 10, 16, 24, and 48 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
3. Data Analysis:
-
Record the MIC values for each time point and compare them.
-
Analyze if there is a significant difference in MIC values between the standard 16-20 hour incubation and other time points.
Data Presentation
Table 1: Representative MIC Values (µg/mL) of this compound at Different Incubation Times
| Microorganism | 10 hours | 16 hours | 24 hours | 48 hours |
| Staphylococcus aureus | 2 | 2 | 4 | 8 |
| Escherichia coli | 8 | 16 | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 | 64 | 128 |
Note: These are hypothetical representative values to illustrate the potential effect of incubation time and should be confirmed experimentally.
Visualizations
Caption: Workflow for optimizing incubation time in AST.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. apec.org [apec.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effect of Organic Matter on Methylbenzethonium Chloride's Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of Methylbenzethonium chloride (MBC) in the presence of organic matter. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.
Troubleshooting Guides & FAQs
Issue 1: Reduced Efficacy of this compound in the Presence of Biological Samples (e.g., serum, blood, proteins)
Q1: We are observing a significant decrease in the antimicrobial activity of our this compound solution when testing against bacteria in a medium containing bovine serum albumin (BSA). Why is this happening and how can we quantify it?
A1: This is a well-documented phenomenon known as "organic load interference." Organic matter, particularly proteins like albumin, can neutralize the activity of quaternary ammonium (B1175870) compounds (QACs) such as this compound. The positively charged head of the MBC molecule interacts with negatively charged sites on proteins, making it unavailable to bind to and disrupt the microbial cell membrane.
To quantify this effect, you can determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of your MBC solution in the presence and absence of an organic load. A significant increase in the MIC and MBC values under "dirty" conditions (with organic matter) indicates interference.
Quantitative Data on Efficacy Reduction
The following table summarizes the reduced bactericidal activity of Benzethonium Chloride (BZT), a related QAC, against clinical isolates of Acinetobacter species in the presence of Bovine Serum Albumin (BSA). This data illustrates the significant impact of organic matter on the efficacy of QACs.
| Disinfectant | Organic Load (% BSA) | MBC₅₀ (mg/L) | MBC₉₀ (mg/L) |
| Benzethonium Chloride | 0 (Clean) | 128 | 256 |
| 0.3 (Low) | 256 | 512 | |
| 3.0 (High) | 512 | 1024 | |
| Data adapted from a study on Acinetobacter species. MBC₅₀ and MBC₉₀ represent the minimum bactericidal concentrations for 50% and 90% of the isolates, respectively.[1] |
Q2: What experimental protocol can we use to reliably test the efficacy of our this compound formulation under conditions of organic load?
A2: A standardized method for this purpose is the Quantitative Suspension Test , such as the EN 1276 standard. This test evaluates the bactericidal activity of chemical disinfectants and antiseptics used in various settings. It allows for the inclusion of interfering substances to simulate "dirty" conditions.
Experimental Protocol: Quantitative Suspension Test (Adapted from EN 1276)
This protocol provides a framework for evaluating the bactericidal activity of this compound in the presence of an organic load (e.g., 3.0 g/L bovine albumin).
1. Preparation of Materials:
- Test Microorganism Suspension: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) with a defined cell density (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
- Interfering Substance: Prepare a solution of the organic load, for example, 3.0 g/L bovine albumin for "dirty conditions".[2]
- Test Product Solution: Prepare the desired concentration(s) of your this compound formulation.
- Neutralizer: A solution capable of inactivating the bactericidal activity of MBC without harming the bacteria (e.g., a mixture containing lecithin (B1663433) and polysorbate 80).
- Culture Media: Tryptone Soya Agar (TSA) for enumeration of surviving bacteria.
2. Test Procedure:
- In a sterile container, mix 1 part of the interfering substance with 1 part of the bacterial suspension.
- Add 8 parts of the this compound test solution to the mixture.[3]
- Start a timer for the desired contact time (e.g., 5 minutes).[4]
- At the end of the contact time, transfer 1 part of the mixture to a tube containing 8 parts of neutralizer and 1 part water. Mix thoroughly and allow to stand for 5 minutes.[3]
- Perform serial dilutions of the neutralized mixture.
- Plate the dilutions onto TSA plates in duplicate.
- Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 20-24 hours at 36 ± 1°C).
3. Calculation of Log Reduction:
- Count the number of colonies on the plates and calculate the number of surviving bacteria (CFU/mL).
- Determine the initial bacterial concentration from a control experiment without the disinfectant.
- Calculate the log reduction. A 5-log reduction (99.999% kill rate) is typically required to pass the EN 1276 standard.[3]
Workflow for Quantitative Suspension Test (EN 1276)
Issue 2: Formulating this compound to Overcome Organic Interference
Q3: Are there any formulation strategies to improve the performance of this compound in the presence of organic matter?
A3: Yes, several strategies can be employed to enhance the efficacy of MBC in high-soil environments. These often involve the inclusion of synergistic or potentiating agents in the formulation.
-
Addition of Non-ionic Surfactants: Incorporating non-ionic surfactants can improve the performance of QACs. These surfactants can help to emulsify and break down organic soil, allowing the MBC to more effectively reach the microbial cells. They can also prevent the aggregation of MBC molecules with proteins.[5][6]
-
Inclusion of Chelating Agents: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can enhance the activity of biocides. They work by sequestering metal ions that are essential for the stability of the outer membrane of Gram-negative bacteria, thereby weakening the membrane and making it more susceptible to the action of MBC.[5]
-
Synergistic Combinations with Other Biocides: Combining MBC with other antimicrobial agents can lead to synergistic effects. For example, combinations with essential oil constituents (EOCs) like carvacrol (B1668589) and eugenol (B1671780) have shown bactericidal synergy with other QACs.[7]
Logical Relationship for Formulation Strategies
Understanding the Mechanism of Action and Interference
Q4: How does this compound kill bacteria, and how does organic matter interfere with this process at a molecular level?
A4: this compound, as a QAC, primarily acts by disrupting the microbial cell membrane.[8][9][10]
Mechanism of Action:
-
Adsorption: The positively charged head of the MBC molecule is attracted to the negatively charged components of the bacterial cell surface.
-
Membrane Disruption: The hydrophobic tail of the MBC molecule penetrates the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to the leakage of essential intracellular components like ions and nucleotides.[8]
-
Protein Denaturation: MBC can also denature essential cellular proteins and enzymes, further contributing to cell death.
Interference by Organic Matter: Organic molecules, especially proteins, have negatively charged regions that can electrostatically interact with the positively charged head of MBC. This binding "uses up" the active MBC molecules, preventing them from reaching and acting on the bacterial cells.
Signaling Pathway Involvement
While the primary target of MBC is the cell membrane, downstream effects on cellular signaling pathways can occur. For instance, some QACs have been shown to impact the PI3K/Akt signaling pathway , which is involved in cell survival and proliferation in both mammalian and some bacterial systems.[4][11][12] Disruption of this pathway can contribute to the overall lethal effect of the compound.
Postulated Mechanism of MBC Action and Organic Matter Interference
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. retech.com [retech.com]
- 3. EN 1276:2019 - Viroxy [viroxylabs.com]
- 4. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonionic surfactants enhancing bactericidal activity at their critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of various nonionic surfactants on growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validating the anticancer activity of Methylbenzethonium chloride against specific cancer types.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer activity of Methylbenzethonium chloride, a quaternary ammonium (B1175870) salt, against various cancer types. Initially identified through high-throughput screening, this compound has demonstrated significant broad-spectrum antitumor effects.[1][2][3] This document objectively compares its performance with other alternatives where data is available and provides detailed experimental data and protocols to support further investigation and drug development efforts.
Comparative Efficacy of this compound
This compound has shown selective toxicity towards cancer cells while being less potent against normal cell lines. The following table summarizes the effective dose required to reduce cell viability by 50% (ED₅₀) in various cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | ED₅₀ (μmol/L) | Reference Cell Line | ED₅₀ (μmol/L) |
| FaDu | Hypopharyngeal Squamous Cancer | 3.8 | NIH 3T3 (Mouse Fibroblast) | 42.2 |
| C666-1 | Nasopharyngeal Cancer | 5.3 | GM05757 (Human Fibroblast) | 17.0 |
| A549 | Lung Cancer | Varies | - | - |
| H1299 | Lung Cancer | Varies | - | - |
Data synthesized from multiple studies.[2][4][5]
Synergistic Effects with Standard Therapeutics
This compound has been shown to enhance the efficacy of existing anticancer drugs, suggesting its potential use in combination therapies. A notable example is its synergy with gefitinib (B1684475), a first-line treatment for non-small cell lung cancer (NSCLC).
| Treatment Combination (in A549 & H1299 cells) | Outcome |
| This compound (5 µM) + Gefitinib (5 µM) | Significantly increased apoptosis compared to either drug alone. |
| This compound + Gefitinib | Markedly suppressed cell viability and colony formation. |
This synergistic effect suggests that this compound could be a promising agent to improve the efficacy of gefitinib in NSCLC.[6] In vitro studies have also indicated that the compound's effects do not interfere with cisplatin (B142131), 5-fluorouracil, or γ-irradiation.[2][4][5]
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through multiple pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Induction of Apoptosis
The compound triggers programmed cell death in cancer cells.[1][6] This process is initiated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential, which precedes an increase in cytosolic Ca²⁺ levels and subsequent cell death.[1][2][4] Key events in this pathway include the activation of caspases-2, -8, and -9, leading to the activation of executioner caspase-3 and cleavage of PARP.[1][7]
Cell Cycle Arrest at G1 Phase
In lung cancer cells, this compound has been demonstrated to induce cell cycle arrest at the G1 phase.[1][6] This is achieved by modulating key cell cycle regulatory proteins. Quantitative proteomics has revealed that the compound activates p38 signaling, which in turn leads to the phosphorylation of cyclin D1 at threonine 286.[6][8] This phosphorylation event accelerates the degradation of cyclin D1 via the ubiquitin-proteasome pathway, thereby halting the cell cycle progression from G1 to S phase.[6]
Inhibition of STAT3 Signaling
Recent studies have identified this compound as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[9] STAT3 is a protein that is often overly active in many types of cancer, including head and neck squamous cell carcinoma (HNSCC), and plays a crucial role in tumor growth and progression.[3][9] It is proposed that the compound binds to the SH2 domain of STAT3, which prevents it from forming dimers and moving into the nucleus to activate genes involved in cell proliferation and survival.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for validating the anticancer activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies screening for anticancer compounds.[4]
-
Cell Seeding: Seed cancer cells (e.g., FaDu, A549) in 96-well plates at a density of 5,000 cells per well in 100 µL of growth medium and incubate for 24 hours.
-
Compound Treatment: Add this compound at various concentrations. Use 0.1% DMSO as a negative control and a standard anticancer drug like cisplatin (166.6 µmol/L) as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified period (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.[6]
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and treatment of tumors in immunodeficient mice.[1][4]
-
Cell Preparation: Culture cancer cells (e.g., FaDu) and treat them with this compound or a vehicle control for 48 hours.
-
Implantation: Harvest the treated cells and implant them subcutaneously or into the gastrocnemius muscle of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly (e.g., three times a week) for a specified period (e.g., 100 days).
-
In Vivo Treatment (for established tumors): Once tumors are established, administer this compound (e.g., 5 mg/kg, intraperitoneally, daily for 5 days) or a control solution.[7]
-
Endpoint Analysis: Monitor tumor growth, mouse body weight, and survival. At the end of the experiment, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[6]
Conclusion
This compound, a compound with a history as an antimicrobial agent, demonstrates significant and broad-spectrum antitumor activity.[1][2] Its multifaceted mechanism of action, which includes inducing apoptosis and cell cycle arrest, and inhibiting critical oncogenic pathways like STAT3, positions it as a compelling candidate for further oncological drug development.[1] In vivo studies have corroborated its efficacy in suppressing tumor growth at well-tolerated doses.[1] The comprehensive data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and potentially harness the therapeutic capabilities of this compound in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]
A Comparative Analysis of the Antimicrobial Efficacy of Methylbenzethonium Chloride and Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of two widely used quaternary ammonium (B1175870) compounds (QACs): Methylbenzethonium chloride (MBC) and Benzalkonium chloride (BKC). Both compounds are cationic surfactants known for their broad-spectrum antimicrobial activity, making them common ingredients in disinfectants, antiseptics, and preservatives. This report synthesizes available experimental data to offer a comparative overview of their performance against various microorganisms, details the methodologies for key experiments, and visualizes essential workflows and mechanisms of action.
Executive Summary
Both this compound and Benzalkonium chloride are effective antimicrobial agents that disrupt microbial cell membranes. Available data suggests that both compounds exhibit broad-spectrum activity against bacteria, fungi, and viruses. Benzalkonium chloride has been more extensively studied, with a larger body of available data on its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against a wide array of pathogens. Direct comparative studies are limited but indicate that the efficacy of each compound can be target-organism dependent. For instance, in one study, Benzethonium chloride (a closely related compound to MBC) demonstrated superior inhibitory effects against certain fungi compared to Benzalkonium chloride. Conversely, Benzalkonium chloride has shown high efficacy against a variety of foodborne bacterial pathogens.
Data Presentation: Quantitative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound (represented by Benzethonium chloride data) and Benzalkonium chloride. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzethonium Chloride against Various Bacterial Strains
| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 6538) | Gram-Positive | 1.95 |
| Bacillus subtilis (ATCC 6633) | Gram-Positive | 3.9 |
| Bacillus cereus (ATCC 10876) | Gram-Positive | 3.9 |
| Listeria monocytogenes (ATCC 15313) | Gram-Positive | 7.8 |
| Escherichia coli (ATCC 8739) | Gram-Negative | 31.25 |
| Proteus mirabilis (ATCC 35659) | Gram-Negative | 62.5 |
| Enterobacter freundii (ATCC 8090) | Gram-Negative | 125 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-Negative | 500 |
*Data sourced from a study on
A Comparative Analysis of the Efficacy of Methylbenzethonium Chloride and Chlorhexidine in Disinfectant Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the disinfectant properties of methylbenzethonium chloride and chlorhexidine (B1668724), two widely utilized antimicrobial agents in various formulations. The following sections detail their mechanisms of action, comparative antimicrobial efficacy based on available experimental data, and their effects on mammalian cells.
Mechanisms of Action
Both this compound, a quaternary ammonium (B1175870) compound (QAC), and chlorhexidine, a cationic bisbiguanide, exert their antimicrobial effects primarily through disruption of microbial cell membranes. However, the specifics of their interactions differ.
This compound (Quaternary Ammonium Compound): As a cationic surfactant, this compound's positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids. This initial electrostatic attraction is followed by the insertion of the compound's hydrophobic alkyl chain into the lipid bilayer. This disruption increases membrane permeability, leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in cell lysis and death.[1][2] At higher concentrations, QACs can also cause protein denaturation and inhibit essential enzymes.[2]
Chlorhexidine: At physiological pH, chlorhexidine salts dissociate, releasing a positively charged cation. This cation binds to the negatively charged bacterial cell wall, leading to a disruption of the cell membrane's integrity.[3] At lower concentrations, this results in a bacteriostatic effect, characterized by the leakage of low-molecular-weight substances and inhibition of membrane-bound enzymes like ATPases.[3] At higher concentrations, chlorhexidine causes more extensive membrane damage, leading to the precipitation of cytoplasmic contents and a bactericidal effect.[3]
Below are diagrams illustrating the proposed mechanisms of action for each compound.
Caption: Mechanism of this compound.
Caption: Mechanism of Action of Chlorhexidine.
Comparative Antimicrobial Efficacy
Direct comparative studies on the efficacy of this compound versus chlorhexidine are limited. However, studies comparing chlorhexidine with other closely related quaternary ammonium compounds, such as benzethonium (B1203444) chloride, provide valuable insights. It is important to note that while structurally similar, slight variations can influence the antimicrobial spectrum and potency.
Data Presentation
The following tables summarize available quantitative data on the antimicrobial efficacy of the two compounds. Note: Data for this compound is often reported for the closely related compound, benzethonium chloride. This should be considered when interpreting the results.
Table 1: Comparative Bactericidal Efficacy (Mean Minimum Bactericidal Concentration - MBC in µg/mL)
| Microorganism | Benzethonium Chloride (10 min exposure) | Chlorhexidine Gluconate (10 min exposure) | Reference |
| Staphylococcus aureus | 19.5 | 39.1 | |
| Pseudomonas aeruginosa | 625 | 1250 | |
| Serratia marcescens | 39.1 | 78.1 | |
| Klebsiella pneumoniae | 78.1 | 156.3 | |
| Proteus vulgaris | 78.1 | 156.3 | |
| Acinetobacter calcoaceticus | 156.3 | 312.5 | |
| Pseudomonas cepacia | 312.5 | 625 |
Data from a comparative study of six different disinfectants. Lower MBC values indicate higher efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound (or related QACs) - MIC (µg/mL) | Chlorhexidine - MIC (µg/mL) | References |
| Staphylococcus aureus | 59-78 (QACs) | 0.000002% (20 µg/mL) | [4][5] |
| Pseudomonas aeruginosa | - | 0.002% (20 µg/mL) | [5] |
| Enterococcus faecalis | - | 0.02% (200 µg/mL) | [5] |
| Bacillus subtilis | - | 0.02% (200 µg/mL) | [5] |
| Candida albicans | - | 0.02% (200 µg/mL) | [5] |
| Klebsiella pneumoniae (MDR) | 8 - 256 (Benzalkonium chloride) | 4 - 128 | [6] |
Note: The MIC values are compiled from different studies and methodologies, which may affect direct comparability.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of disinfectant efficacy. Below are outlines of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.
Caption: Workflow for MIC Assay.
Time-Kill Assay
This assay determines the rate at which a disinfectant kills a microbial population over time.
Caption: Workflow for Time-Kill Assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for MTT Cytotoxicity Assay.
Comparative Cytotoxicity
The potential for disinfectants to cause harm to human or animal cells is a critical consideration in formulation development.
This compound (and related QACs): Quaternary ammonium compounds can exhibit cytotoxicity, particularly at higher concentrations. For example, benzethonium chloride has been shown to inhibit DNA, RNA, and protein synthesis in cultured mammalian cells in a dose-dependent manner.[7] Studies on various cancer cell lines have reported IC50 values for benzethonium chloride in the range of 3.8 to 42.2 µM, indicating potent cytotoxic effects.[8][9]
Chlorhexidine: Chlorhexidine has also demonstrated dose-dependent cytotoxicity to various human cell types, including fibroblasts, myoblasts, and osteoblasts.[3][10] Exposure to chlorhexidine concentrations of 0.02% or higher can lead to significant reductions in cell survival and can permanently halt cell migration.[3] Even at a lower concentration of 0.002%, a significant decrease in cell survival has been observed.[3]
Table 3: Comparative Cytotoxicity Data
| Cell Line | This compound (or related QACs) - IC50/Effective Concentration | Chlorhexidine - IC50/Effective Concentration | References |
| Human Gingival Fibroblasts | - | Higher cytotoxicity at 0.2% vs 0.1% and 0.05% | [11] |
| Human Fibroblasts | - | >94% cell death at ≥0.02% | [3] |
| Human Myoblasts | - | >94% cell death at ≥0.02% | [3] |
| Human Osteoblasts | - | >94% cell death at ≥0.02% | [3] |
| V79 (Chinese Hamster Lung) | Growth inhibition at ≥30 µg/mL | - | [7] |
| FaDu (Hypopharyngeal Carcinoma) | 3.8 µM (Benzethonium Chloride) | - | [9] |
| C666-1 (Nasopharyngeal Carcinoma) | 5.3 µM (Benzethonium Chloride) | - | [9] |
Summary and Conclusion
Both this compound and chlorhexidine are effective broad-spectrum antimicrobial agents that function by disrupting microbial cell membranes. Based on the available data, which primarily uses benzethonium chloride as a proxy for this compound, the following observations can be made:
-
Efficacy: Benzethonium chloride appears to have a lower mean MBC against a range of bacteria compared to chlorhexidine gluconate, suggesting potentially higher bactericidal potency in some instances. However, the efficacy of both compounds can be influenced by the specific microorganism and the formulation's composition.
The choice between this compound and chlorhexidine in a disinfectant formulation will depend on the specific application, the target microorganisms, the required speed of action, and the acceptable level of cytotoxicity. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3 Final Report on the Safety Assessment of Benzethonium Chloride and this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-dependent effect of chlorhexidine surgical prep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial effect of oral antiseptics on facultative bacteria [revodonto.bvsalud.org]
- 6. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Cytotoxicity of benzethonium chloride on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Cross-Resistance Between Methylbenzethonium Chloride and Antibiotics: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The widespread use of quaternary ammonium (B1175870) compounds (QACs), such as methylbenzethonium chloride, in disinfectants and antiseptics has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. This guide provides an objective comparison of bacterial susceptibility to this compound and various antibiotics, supported by experimental data. It delves into the underlying mechanisms of cross-resistance and provides detailed experimental protocols for key assays, aiming to equip researchers with the necessary information to assess this critical issue. While specific data for this compound is limited in publicly available literature, data for the closely related and structurally similar compound, benzalkonium chloride (BAC), is more abundant and will be used as a proxy to illustrate the phenomenon of cross-resistance.
Mechanisms of Cross-Resistance
In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC and MexCD-OprJ, are major contributors to this phenomenon.[20] In Gram-positive bacteria like Staphylococcus aureus, efflux pumps belonging to the Major Facilitator Superfamily (MFS) and Small Multidrug Resistance (SMR) family, such as NorA and QacA/B, play a similar role.[21][22][23][24][25]
Other contributing mechanisms include modifications to the cell envelope that reduce permeability and the co-localization of QAC and antibiotic resistance genes on mobile genetic elements like plasmids and integrons, facilitating their co-selection and spread.
Quantitative Data on Cross-Resistance
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the impact of adaptation to benzalkonium chloride (BAC) on antibiotic susceptibility in different bacterial species. It is important to note that MIC values can vary depending on the specific strain, experimental conditions, and the methodology used.
Table 1: MIC of Benzalkonium Chloride (BAC) and Antibiotics in Pseudomonas aeruginosa
| Strain | Condition | BAC MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference |
| PAO1 | Wild-Type | 16 | 0.25 | 1 | 0.5 | [9][26] |
| PAO1 | BAC-Adapted | >64 | 0.25 | 1 | 0.5 | [9][26] |
| Clinical Isolate 1 | Wild-Type | 32 | 1 | 4 | 2 | [7][26] |
| Clinical Isolate 1 | BAC-Adapted | 128 | 4 | 8 | 2 | [7][26] |
| Clinical Isolate 2 | Wild-Type | 64 | 0.5 | 2 | 1 | [2] |
| Clinical Isolate 2 | BAC-Adapted | 256 | 0.5 | 2 | 1 | [2] |
Table 2: MIC of Benzalkonium Chloride (BAC) and Antibiotics in Escherichia coli
| Strain | Condition | BAC MIC (µg/mL) | Chloramphenicol MIC (µg/mL) | Tetracycline MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| K-12 | Wild-Type | 16 | 4 | 2 | 0.015 | [5][8] |
| K-12 | BAC-Adapted | 128 | 32 | 8 | 0.06 | [5][8] |
| ATCC 11775 | Wild-Type | 8 | 2 | 1 | 0.015 | [5] |
| ATCC 11775 | BAC-Adapted | 64 | >256 | 16 | 0.03 | [5] |
Table 3: MIC of Benzalkonium Chloride (BAC) and Antibiotics in Staphylococcus aureus
| Strain | Condition | BAC MIC (µg/mL) | Oxacillin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| ATCC 29213 | Wild-Type | 2 | 0.25 | 0.5 | 0.25 | [17] |
| ATCC 29213 | BAC-Adapted | 8 | 0.5 | 1 | 0.5 | [17] |
| MRSA Isolate | Wild-Type | 4 | 64 | >256 | 32 | [21] |
| MRSA Isolate | BAC-Adapted | 16 | 128 | >256 | 64 | [21] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[27][28]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase (adjusted to 0.5 McFarland standard)
-
Stock solution of this compound or antibiotic of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no antimicrobial), and well 12 serves as a sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
-
Adaptation of Bacteria to this compound
This protocol describes a method for gradually adapting bacterial strains to increasing concentrations of a biocide.
Materials:
-
Sterile culture tubes or flasks
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Bacterial culture
-
Stock solution of this compound
-
Incubator with shaking capabilities
Procedure:
-
Determine the initial MIC of the bacterial strain to this compound.
-
Inoculate the bacterial strain into a series of tubes containing broth with increasing sub-inhibitory concentrations of this compound (e.g., 0.25x, 0.5x, and 0.75x the initial MIC).
-
Incubate the tubes with shaking at the optimal growth temperature for the bacterium for 24 hours.
-
Transfer an aliquot of the culture from the tube with the highest concentration that shows growth to a new series of tubes with incrementally higher concentrations of this compound.
-
Repeat this process of serial passage for a designated number of days or until a significant increase in the MIC is observed.
-
Periodically, streak the adapted culture onto agar (B569324) plates to ensure purity.
-
The resulting adapted strain can then be tested for its cross-resistance profile to various antibiotics using the MIC determination protocol described above.
Visualization of Signaling Pathways
The following diagram illustrates a simplified signaling pathway for the induction of the AcrAB-TolC efflux pump in Escherichia coli in response to cellular stress, which can be induced by biocides like this compound.
Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.
Experimental Workflow for Investigating Cross-Resistance
The following diagram outlines a typical experimental workflow to study the cross-resistance between this compound and antibiotics.
Caption: Workflow for cross-resistance studies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ifh-homehygiene.org [ifh-homehygiene.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Cross-resistance to antibiotics of Escherichia coli adapted to benzalkonium chloride or exposed to stress-inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation of Pseudomonas aeruginosa clinical isolates to benzalkonium chloride retards its growth and enhances biofilm production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adapted tolerance to benzalkonium chloride in Escherichia coli K-12 studied by transcriptome and proteome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. MarA, RamA, and SoxS as Mediators of the Stress Response: Survival at a Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Excretory Function for the Escherichia coli Outer Membrane Pore TolC: Upregulation of marA and soxS Transcription and Rob Activity Due to Metabolites Accumulated in tolC Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
- 19. Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contribution of RND-Type Efflux Pumps in Reduced Susceptibility to Biocides in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of benzalkonium chloride resistance in community environmental isolates of staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methicillin-susceptible and -resistant Staphylococcus aureus with high-level antiseptic and low-level mupirocin resistance in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. asianmedjam.com [asianmedjam.com]
- 27. idexx.com [idexx.com]
- 28. idexx.dk [idexx.dk]
Comparative analysis of the cytotoxic effects of Methylbenzethonium chloride on cancerous vs. non-cancerous cells.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound, against various cancerous and non-cancerous cell lines. The data herein is collated from multiple experimental studies to offer an objective overview of its relative potency, mechanism of action, and potential as a selective anticancer agent. Recent research has highlighted the compound's ability to preferentially target and induce cell death in cancer cells over normal cells.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective dose (ED50) values of this compound in various cancerous and non-cancerous cell lines. These values are crucial for comparing the cytotoxic potency of the compound.
| Compound | Cell Line | Cell Type | IC50 / ED50 (µM) | Citation(s) |
| This compound | FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | [1][2][3] |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 | [1][2][3] | |
| A549 | Lung Carcinoma | ~5-20 (dose-dependent) | ||
| H1299 | Lung Carcinoma | ~5-20 (dose-dependent) | ||
| NIH 3T3 | Mouse Embryonic Fibroblast (Non-cancerous) | 42.2 | [2][3] | |
| GM05757 | Primary Normal Human Fibroblast (Non-cancerous) | 17.0 | [2][3] |
Mechanism of Action: A Multi-Faceted Approach
This compound exerts its cytotoxic effects through several mechanisms, primarily targeting the fundamental cellular processes of cancer cells.
Induction of Apoptosis: A consistent finding across multiple studies is the ability of this compound to induce programmed cell death, or apoptosis, in cancer cells.[1] This is characterized by morphological changes such as chromatin condensation and nuclear blebbing.[1] The apoptotic cascade is initiated through the intrinsic (mitochondrial) pathway.
Mitochondrial Dysfunction: The mitochondria are a key target of this compound. The compound has been shown to cause a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[2][3] This disruption leads to the release of pro-apoptotic factors into the cytoplasm.
Cell Cycle Arrest: In lung cancer cells, this compound has been shown to induce cell cycle arrest at the G1 phase.[4] This is associated with the p38-mediated phosphorylation and subsequent degradation of cyclin D1, a key regulator of the G1/S phase transition.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the cytotoxicity of this compound.
Cell Viability Assay (MTS-based)
-
Objective: To quantify the cytotoxic effect of the compound by measuring the metabolic activity of viable cells.[4]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., FaDu, NIH 3T3) in 96-well plates at a density of 5,000 cells per well in 100 µL of growth medium and incubate for 24 hours.[2][4]
-
Compound Treatment: Add various concentrations of this compound to the wells.[2][4]
-
MTS Assay: Add MTS reagent to each well and incubate as per the manufacturer's instructions.[2]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The quantity of formazan (B1609692) produced is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to untreated control cells.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To detect and quantify the percentage of apoptotic and necrotic cells following treatment.[5]
-
Procedure:
-
Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).[5]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Visualizing the Pathways and Processes
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Methylbenzethonium chloride and other quaternary ammonium compounds in biofilm eradication.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biofilm eradication performance of several key quaternary ammonium (B1175870) compounds (QACs). While specific experimental data on the biofilm eradication efficacy of Methylbenzethonium chloride is limited in publicly available literature, this report summarizes its known antimicrobial properties and provides a detailed comparison with other widely studied QACs, including Benzalkonium chloride, Cetylpyridinium chloride, and Didecyldimethylammonium chloride. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development and biofilm control.
Introduction to Quaternary Ammonium Compounds and Biofilms
Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[2] Biofilms, on the other hand, are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection against environmental stresses, including the action of antimicrobial agents, making biofilms notoriously difficult to eradicate.[3] The effective removal of biofilms is a critical challenge in various fields, from healthcare to industrial settings.
Head-to-Head Comparison of Biofilm Eradication Efficacy
The following table summarizes quantitative data from various studies on the efficacy of different QACs in eradicating bacterial biofilms. The effectiveness of these compounds can vary significantly based on the target microorganism, the maturity of the biofilm, the concentration of the QAC, and the exposure time.
| Quaternary Ammonium Compound | Bacterial Strain(s) | Biofilm Age | Concentration | Exposure Time | Efficacy | Reference |
| This compound | Data not available in cited literature | - | - | - | Broad-spectrum antimicrobial activity against bacteria, fungi, and viruses has been noted. Its structure, with an additional methyl group compared to benzethonium (B1203444) chloride, suggests increased hydrophobicity which may enhance membrane penetration, particularly in Gram-positive bacteria.[4] However, specific quantitative data on biofilm eradication is not readily available in the reviewed literature. | [4] |
| Benzalkonium chloride (BAC) | Staphylococcus aureus, Salmonella Typhimurium, Listeria monocytogenes | 24 hours | 5% and 20% | 10 minutes | Up to 3.12 log10 CFU/cm² reduction; up to ~64% biomass reduction.[5] | [5] |
| Pseudomonas aeruginosa | Mature | >200 ppm (in-use concentration) | 15 minutes | Ineffective at in-use concentrations; MBEC significantly higher.[6] | [6] | |
| Vibrio spp. | 24 hours | 0.31% - 1.25% | 24 hours | Increased proportion of injured and alive cells within the biofilm.[7][8] | [7][8] | |
| Cetylpyridinium chloride (CPC) | Multispecies subgingival biofilm (31 species) | 7 days | 0.075% | 1 minute (2x/day for 5 days) | ~60% reduction in metabolic activity; ~96% reduction in total bacterial counts.[9] | [9] |
| Streptococcus mutans (initial biofilm) | 24 hours | 0.05% | 10 minutes | ≥ 5 log10 CFU reduction.[10] | [10] | |
| Streptococcus mutans (mature biofilm) | 72 hours | 0.1% | 10 minutes | ≥ 5 log10 CFU reduction.[10] | [10] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 48 hours | Not specified (over-the-counter mouthwashes) | 0.5 - 2 minutes | Reduced bacterial viability by not more than 60%.[10] | [10] | |
| Didecyldimethylammonium chloride (DDAC) | Data not available in cited literature | - | - | - | Generally effective bactericidal and yeasticidal activity. The impact on biofilm development and removal is an area requiring further investigation.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biofilm eradication efficacy of QACs.
Biofilm Formation and Eradication Assay (Microtiter Plate Method)
This method is widely used for high-throughput screening of anti-biofilm agents.
-
Bacterial Culture Preparation: A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable growth medium.
-
Biofilm Formation: A specific volume of the bacterial suspension is added to the wells of a 96-well microtiter plate. The plate is then incubated for a designated period (typically 24-72 hours) to allow for biofilm formation on the well surfaces.
-
Planktonic Cell Removal: After incubation, the growth medium containing planktonic (free-floating) cells is carefully removed from the wells. The wells are then gently washed with a sterile buffer solution (e.g., phosphate-buffered saline - PBS) to remove any remaining non-adherent bacteria.
-
Antimicrobial Treatment: The pre-formed biofilms are then exposed to various concentrations of the QACs. A control group with no QAC treatment is also included. The plate is incubated for a specific contact time (e.g., 10 minutes to 24 hours).
-
Quantification of Biofilm Eradication:
-
Crystal Violet (CV) Staining for Biomass Quantification: After treatment, the wells are washed again to remove the QAC solution. The remaining biofilm is stained with a 0.1% crystal violet solution. The excess stain is washed away, and the bound stain is solubilized with a solvent (e.g., 30% acetic acid). The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the biofilm biomass.
-
Colony Forming Unit (CFU) Counting for Viable Cell Quantification: The biofilm is physically disrupted (e.g., by scraping or sonication) to release the embedded bacteria. The resulting bacterial suspension is serially diluted and plated on agar (B569324) plates. After incubation, the number of colonies is counted to determine the number of viable bacteria remaining in the biofilm.
-
Metabolic Assays (e.g., XTT, resazurin): These assays measure the metabolic activity of the cells within the biofilm as an indicator of viability. A colorimetric or fluorometric change is measured using a plate reader.[10]
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Biofilm Eradication Assay
The following diagram illustrates a typical workflow for evaluating the efficacy of quaternary ammonium compounds against bacterial biofilms.
Caption: A generalized workflow for assessing the biofilm eradication efficacy of QACs.
Mechanism of QAC Action on Bacterial Biofilms
This diagram provides a conceptual overview of how quaternary ammonium compounds are thought to eradicate bacterial biofilms.
Caption: Conceptual model of QAC interaction with and disruption of a bacterial biofilm.
Conclusion
Benzalkonium chloride and Cetylpyridinium chloride have demonstrated significant efficacy in eradicating various bacterial biofilms, although their performance is highly dependent on experimental conditions. While quantitative data for this compound's anti-biofilm activity is not as prevalent in the reviewed literature, its structural characteristics suggest it is a potent antimicrobial agent worthy of further investigation in the context of biofilm control. The provided experimental protocols and conceptual diagrams offer a framework for future comparative studies in this critical area of research. For drug development professionals, the nuanced differences in efficacy highlight the importance of targeted testing against specific microbial threats and biofilm models.
References
- 1. benchchem.com [benchchem.com]
- 2. parksideirl.com [parksideirl.com]
- 3. This compound | 25155-18-4 | Benchchem [benchchem.com]
- 4. The Effectiveness of Benzalkonium Chloride as an Active Compound on Selected Foodborne Pathogens Biofilm | MDPI [mdpi.com]
- 5. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens [frontiersin.org]
- 7. Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Independent Validation of Methylbenzethonium Chloride Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylbenzethonium Chloride's Performance with Alternative Compounds, Supported by Experimental Data.
This guide provides an independent validation of published research findings on this compound, a quaternary ammonium (B1175870) compound with established antimicrobial properties and emerging potential as an anticancer agent. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document serves as a resource for researchers and drug development professionals evaluating its therapeutic applications. For the purposes of this guide, data for the closely related and more extensively studied compound Benzethonium chloride (BZN) is used as a proxy for this compound, reflecting the available published literature.
Data Presentation: Quantitative Efficacy and Cytotoxicity
To facilitate a clear comparison, the following tables summarize the antimicrobial efficacy and anticancer cytotoxicity of Benzethonium chloride and its alternatives.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data below compares the efficacy of Benzethonium chloride with other common antimicrobial agents against a range of bacterial and fungal pathogens.
| Microorganism | Benzethonium Chloride (µg/mL) | Benzalkonium Chloride (µg/mL) | Chloroxylenol (µg/mL) |
| Staphylococcus aureus | 5 - 10 | 2 - 10 | >1000 |
| Listeria monocytogenes | 30 | 30 | - |
| Escherichia coli | 92 | 50 | >1000 |
| Pseudomonas aeruginosa | 25 - 64 | >350 | >1000 |
| Bacillus cereus | 140 | 140 | - |
| Candida albicans | - | - | 125 |
| Aspergillus niger | - | - | 500 |
Note: Lower MIC values indicate higher antimicrobial activity. Data is compiled from multiple sources and values can vary based on specific strains and testing methodologies.
Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table compares the cytotoxic effects of Benzethonium chloride on various cancer cell lines against standard chemotherapy agents and normal cell lines.
| Cell Line | Cancer Type | Benzethonium Chloride (µM) | Cisplatin (B142131) (µM) | Doxorubicin (B1662922) (µM) |
| Cancer Cell Lines | ||||
| A549 | Non-small cell lung | ~5-10 | ~5-64 | >20 |
| H1299 | Non-small cell lung | ~5-10 | - | ~0.04 |
| FaDu | Head and Neck Squamous | 3.8 | ~2-15 | - |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 | ~10-20 | - |
| Normal Cell Lines | ||||
| NIH 3T3 | Mouse Embryonic Fibroblast | 42.2 | - | - |
| GM05757 | Human Fibroblast | 17.0 | - | - |
Note: Lower IC50 values indicate greater potency. Values are based on 48-72 hour exposures and can vary between studies.[1][2][3][4][5][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's biological activities are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12][13][14][15]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test microorganism on an agar (B569324) plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control well (inoculum without the agent) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][13][14][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Annexin V Apoptosis Assay (Flow Cytometry)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[1][10][11][12][18]
-
Cell Treatment: Culture and treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of action and experimental workflows related to this compound research.
Antimicrobial Mechanism of Action
Anticancer Apoptosis Signaling Pathway
STAT3 Inhibition Pathway
References
- 1. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy of cisplatin on nasopharyngeal carcinoma cells may be increased via the downregulation of fibroblast growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Correlating In Vitro and In Vivo Efficacy of Methylbenzethonium Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Methylbenzethonium chloride (MBC), a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial properties. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and its close structural analog, Benzethonium chloride, against a range of microorganisms. Minimum Inhibitory Concentration (MIC) and other relevant metrics are presented to facilitate a comparative analysis with other common antiseptic agents.
Table 1: In Vitro Antimicrobial Efficacy of this compound (MBC) and Benzethonium Chloride (BC)
| Microorganism | Test Compound | Concentration/Value | Efficacy Metric | Reference |
| Leishmania major (promastigotes) | MBC | 2 µg/ml | ~100% mortality in 4 days | [1] |
| Leishmania major (amastigotes) | MBC | 0.1 - 2.5 µg/ml | Significant growth reduction | [1] |
| Urea-splitting organisms | MBC | Not specified | Significant antibacterial activity | [1] |
| Serratia marcescens | Benzethonium chloride | 1.5 - 1.78 log10 reduction | Hand hygiene efficacy | |
| MS2 Bacteriophage | Benzethonium chloride | 1.33 log10 reduction | Hand hygiene efficacy (after 10 episodes) | |
| Various Bacteria & Fungi | MBC | Not specified | Broad-spectrum activity | [2] |
Table 2: Comparative In Vitro Efficacy with Other Antiseptics
| Microorganism | This compound (or analogue) | Chlorhexidine Gluconate | Triclosan | Povidone-Iodine | Phenol |
| Pseudomonas aeruginosa | Ineffective (many strains) | ||||
| Staphylococcus aureus | Ineffective (many strains) | ||||
| Various Bacteria | Highest efficacy (mean MBC) | Second highest efficacy | Lowest efficacy |
Note: Direct comparative studies providing specific MIC values for this compound against a wide range of pathogens are limited in the publicly available literature. The data for Benzethonium chloride is often used as a surrogate due to its structural similarity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's efficacy.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the microtiter plate wells containing sterile broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
In Vivo Efficacy: Murine Model of Cutaneous Leishmaniasis
This protocol describes a common in vivo model to assess the efficacy of topical treatments for cutaneous leishmaniasis.
Objective: To evaluate the in vivo efficacy of a topical formulation of this compound in reducing lesion size and parasite burden in a mouse model of Leishmania major infection.
Materials:
-
BALB/c mice
-
Leishmania major promastigotes
-
Topical formulation of this compound
-
Control vehicle formulation
-
Calipers for lesion measurement
-
Equipment for parasite quantification (e.g., limiting dilution assay)
Procedure:
-
Infection: Mice are infected with L. major promastigotes at a specific site (e.g., the footpad or base of the tail).
-
Treatment: Once lesions develop, mice are randomized into treatment and control groups. The topical formulation of this compound or the control vehicle is applied to the lesions daily for a specified duration.
-
Monitoring: Lesion size is measured regularly using calipers.
-
Endpoint Analysis: At the end of the treatment period, the parasite burden in the infected tissue and draining lymph nodes is quantified using methods such as a limiting dilution assay.
-
Data Analysis: The efficacy of the treatment is determined by comparing the lesion size and parasite load between the treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the mechanism of action of this compound and the workflow of a key experimental protocol.
Conclusion
This compound demonstrates significant in vitro and in vivo efficacy against a broad spectrum of microorganisms. Its primary mechanism of action involves the disruption of cellular membranes, leading to the induction of apoptosis through the mitochondrial pathway. The provided data and protocols offer a foundational basis for further research and development of MBC as a potential therapeutic agent. Direct comparative studies with a wider range of pathogens and standardized in vivo models will be crucial for fully elucidating its clinical potential.
References
Unveiling Synergistic Alliances: A Statistical Validation of Methylbenzethonium Chloride's Therapeutic Potential in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide
Methylbenzethonium chloride (MBC), a quaternary ammonium (B1175870) salt, has long been recognized for its antimicrobial properties. Emerging research, however, is repositioning this compound as a promising candidate in combination therapies, particularly in oncology and infectious diseases. This guide provides a comprehensive analysis of the synergistic effects observed when MBC and its close structural analog, Benzethonium (B1203444) Chloride (BZN), are combined with other therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to equip researchers with the critical information needed to evaluate and potentially leverage these synergistic interactions in future drug development endeavors.
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the key quantitative data from studies investigating the synergistic or additive effects of this compound and Benzethonium Chloride with other compounds.
Table 1: Synergistic Effects in Oncology
| Compound Combination | Cancer Type | Cell Line(s) | Key Quantitative Finding | Synergy/Additive Effect | Reference |
| Benzethonium Chloride (BZN) + Gefitinib (B1684475) | Non-Small Cell Lung Cancer | A549, H1299 | Combination of 5 µM BZN and 5 µM gefitinib significantly increased apoptosis and inhibited cell proliferation more than either drug alone. | Synergistic | [1] |
| Benzethonium Chloride (BZN) + Endoxan | Hepatocellular Carcinoma | HepG-2 | The combination exhibited an IC50 of 3.53 µg/ml, lower than BZN alone (7.42 µg/ml). | Synergistic | [2] |
| Benzethonium Chloride (BZN) + Radiation Therapy | Head and Neck Squamous Cell Carcinoma | FaDu (in vivo xenograft) | BZN combined additively with local tumor radiation to delay tumor growth. | Additive | [3] |
Table 2: Synergistic Effects in Infectious Disease
| Compound Combination | Disease | Key Quantitative Finding | Synergy/Additive Effect | Reference |
| This compound (12%) + Paromomycin (B158545) (15%) | Cutaneous Leishmaniasis | Final clinical response rate of 85.7% in the treatment group versus 39.4% in the placebo group (P ≤ 0.001). | Synergistic | [3][4] |
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section outlines the methodologies for key experiments used to assess synergy.
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Principle: This method involves using a 96-well microtiter plate to test a wide range of concentration combinations of two drugs. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of each test compound (e.g., this compound and a partner antimicrobial) at a concentration at least four times the highest concentration to be tested.
-
Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup:
-
Add 50 µL of growth medium to each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Compound A. Column 11 serves as a control for Compound B alone, and column 12 is the growth control (no drug).
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Compound B. Row H serves as a control for Compound A alone.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of Compound A + FIC of Compound B where FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
Interpretation of FICI:
-
Time-Kill Assay for Bactericidal Synergy
The time-kill assay validates the bactericidal effect of antimicrobial combinations over time.
Principle: This dynamic assay measures the rate of bacterial killing by antimicrobial agents, alone and in combination. A significant increase in the rate of killing by the combination compared to the individual agents indicates synergy.
Protocol:
-
Preparation:
-
Prepare bacterial cultures in the logarithmic phase of growth.
-
Prepare solutions of the test compounds at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
-
Exposure:
-
Add a standardized inoculum of bacteria to flasks containing the growth medium with: a) No drug (growth control) b) Compound A alone c) Compound B alone d) Combination of Compound A and Compound B
-
Incubate all flasks under appropriate conditions (e.g., 37°C with shaking).
-
-
Sampling and Enumeration:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.
-
After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Benzethonium Chloride and a typical experimental workflow for assessing synergy.
Caption: Workflow for assessing antimicrobial synergy.
Caption: BZN inhibits the STAT3 signaling pathway in HNSCC.[9][10]
Caption: BZN induces G1 cell cycle arrest via the p38 MAPK pathway in lung cancer.[1][11]
References
- 1. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Benzethonium Chloride Combined with Endoxan against Hepatocellular Carcinoma in Rats through Targeting Apoptosis Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Randomized, controlled, double-blind trial of topical treatment of cutaneous leishmaniasis with paromomycin plus this compound ointment in Guatemala. | Semantic Scholar [semanticscholar.org]
- 4. Randomized, controlled, double-blind trial of topical treatment of cutaneous leishmaniasis with paromomycin plus this compound ointment in Guatemala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylbenzethonium Chloride: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is recognized for its potent antimicrobial properties. However, its improper disposal poses significant environmental and health risks. Adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste, ensuring the safety of personnel and the preservation of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be discharged into the sanitary sewer or disposed of in regular trash without appropriate treatment and explicit permission from your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all waste containing this compound (e.g., unused solutions, contaminated labware, and PPE) in a dedicated, properly labeled hazardous waste container.
-
Container Material: The container should be made of a compatible material, such as High-Density Polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks.
-
Regular Inspection: Inspect the container regularly for any signs of leakage or deterioration.
Step 3: Waste Neutralization (If Permitted and Necessary)
Neutralization may be a prerequisite for disposal, depending on your institution's policies and local regulations. Quaternary ammonium compound solutions are typically alkaline.
-
Consult EHS: Before proceeding with neutralization, consult your institution's EHS department. Many institutions have a strict "no drain disposal" policy for hazardous chemicals, even after neutralization.
-
Dilution: For concentrated solutions, slowly dilute with a large volume of water in a suitable container. This helps to manage the heat generated during neutralization.
-
pH Adjustment: Slowly add a weak acid (e.g., 5% citric acid solution) while stirring continuously. Monitor the pH using a pH meter or pH indicator strips until it is within a neutral range (typically 6-8).
-
Collection of Neutralized Waste: The neutralized solution should still be collected as hazardous waste unless explicitly approved for drain disposal by your EHS department.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal service.
-
Documentation: Ensure all necessary paperwork for the waste disposal is completed accurately.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source/Regulation |
| UN Number | UN1759 (as a potentially dangerous good) | USP Store[1] |
| Proper Shipping Name | Corrosive solid, toxic, n.o.s. (if applicable) | Fisher Scientific SDS[2] |
| Hazard Class | 8 (Corrosive), 6.1 (Toxic) | Fisher Scientific SDS[2] |
| pH Range for Neutralization | 6.0 - 8.0 | General Laboratory Guidelines[3] |
| Drain Disposal pH Limit | 5.0 - 12.0 (for permitted substances, check local regulations) | Duke Safety[4] |
| Container Material Compatibility | High-Density Polyethylene (HDPE) | Cipax[5], Desco Asia[6], KSAN[7] |
| Satellite Accumulation Area Limit | ≤ 55 gallons | University of Pennsylvania EHRS[8] |
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines a general procedure for neutralizing alkaline this compound waste. This procedure should only be performed after consulting with and receiving approval from your institution's EHS department.
Materials:
-
This compound waste solution
-
Weak acid (e.g., 5% citric acid or acetic acid solution)
-
Large, chemical-resistant beaker or container
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Dilution (if necessary): If the waste is concentrated, slowly add it to a large volume of cold water in the beaker with stirring. This will help to dissipate any heat generated during neutralization.
-
Initial pH Measurement: Measure the initial pH of the diluted waste solution.
-
Neutralization: While continuously stirring the solution, slowly add the weak acid dropwise.
-
pH Monitoring: Monitor the pH of the solution frequently. As the pH approaches neutral (around 8), add the acid more slowly to avoid overshooting the target pH range.
-
Final pH Adjustment: Continue adding the weak acid until the pH is stable within the neutral range of 6.0 to 8.0.
-
Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container.
-
Decontamination: Thoroughly clean all equipment used in the neutralization process. Dispose of any contaminated disposable materials (e.g., paper towels) in the hazardous waste container.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and key relationships in the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Hazard profile and required disposal pathway.
References
- 1. [this compound (200 mg)] - CAS [25155-18-4] [store.usp.org]
- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. safety.duke.edu [safety.duke.edu]
- 5. cipax.com [cipax.com]
- 6. descoasia.com [descoasia.com]
- 7. KSAN - Chemical Resistance Chart for HDPE (High Density Polyethylene) [ksan.lv]
- 8. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Methylbenzethonium Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound commonly used as a preservative and disinfectant. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.[1] | Protects against accidental splashes that can cause serious eye irritation or burns.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Polyvinyl chloride).[4] | Prevents direct skin contact, which can cause skin irritation or severe burns.[1][2] |
| Body Protection | Protective clothing to prevent skin exposure, such as a lab coat or disposable coveralls.[1][3][4] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area is required.[1][3][5] A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling the powder form.[4] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for the safe management of this compound in a laboratory setting. This involves careful preparation, precise handling, and appropriate disposal of waste.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area is well-ventilated.[1][3][5] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Gather all necessary PPE as outlined in the table above and inspect for any damage before use.
-
Review the Safety Data Sheet (SDS) for this compound before starting any new procedure.
-
-
Handling :
-
Storage :
Accidental Release Measures
-
Small Spills : For solid spills, dampen the material with water before sweeping it up to avoid creating dust.[4] Use absorbent paper dampened with water to clean up any remaining material.[4] Place all contaminated materials into a suitable, sealed container for disposal.[1][4]
-
General : Evacuate unprotected personnel from the area.[1] Ensure adequate ventilation.[3] Prevent the spill from entering drains or waterways.[1][3][6]
First Aid Procedures
-
If on Skin : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4][5] Seek medical attention if irritation occurs.[1]
-
If in Eyes : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][3]
-
If Inhaled : Move the person to fresh air.[1][5] If breathing is difficult, give oxygen.[5] Seek medical attention if you feel unwell.[1]
-
If Swallowed : Do NOT induce vomiting.[3][5] Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[5] Seek immediate medical attention.[3][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1][3] Do not let the product enter drains, other waterways, or soil.[1]
-
Contaminated Materials : Any clothing, gloves, or absorbent materials that have come into contact with this compound should be sealed in a vapor-tight plastic bag for eventual disposal.[4]
-
Regulations : Always consult local, state, and federal regulations for the proper disposal of chemical waste.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
